Bonannione A
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O5/c1-15(2)5-4-6-16(3)7-12-19-20(27)13-23-24(25(19)29)21(28)14-22(30-23)17-8-10-18(26)11-9-17/h5,7-11,13,22,26-27,29H,4,6,12,14H2,1-3H3/b16-7+/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIQIBWIEGCVQY-RWHUQTJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420836 | |
| Record name | 6-Geranylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97126-57-3, 475207-59-1 | |
| Record name | Mimulone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97126-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Geranylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Geranylnaringenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301677 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bonannione A: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bonannione A, a C-geranylated flavanone, has demonstrated notable cytotoxic effects against various human cancer cell lines. This technical guide synthesizes the current understanding of its mechanism of action, drawing from available preclinical data. Evidence suggests that this compound's anticancer activity is multifaceted, likely involving the induction of apoptosis, cell cycle arrest, and the modulation of multidrug resistance proteins. This document provides a comprehensive overview of its cytotoxic profile, details key experimental methodologies, and visualizes the hypothesized signaling pathways, offering a valuable resource for researchers in oncology and drug discovery.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound belongs to the flavanone subclass and is characterized by a C-geranyl side chain, a structural feature that may contribute to its bioactivity. While research on this compound is not as extensive as for other flavonoids, initial studies have highlighted its potential as a cytotoxic agent. This guide aims to consolidate the existing knowledge and provide a detailed technical overview of its mechanism of action.
Cytotoxic Activity of this compound
The primary evidence for the anticancer potential of this compound stems from its cytotoxic effects on various human tumor cell lines. Quantitative data from these studies, specifically the half-maximal inhibitory concentration (IC50) values, are crucial for assessing its potency and selectivity.
Quantitative Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines, including nasopharyngeal carcinoma (KB), its multidrug-resistant subline (KB-VIN), lung carcinoma (A549), and prostate cancer (DU145). The IC50 values from these studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| KB | Nasopharyngeal Carcinoma | 12.7 |
| KB-VIN | Multidrug-Resistant Nasopharyngeal Carcinoma | 12.2 |
| A549 | Lung Carcinoma | 13.9 |
| DU145 | Prostate Carcinoma | 13.2 |
Table 1: Cytotoxic activity of this compound against human tumor cell lines.
Postulated Mechanisms of Action
While direct mechanistic studies on this compound are limited, the broader literature on flavonoids provides a framework for its likely modes of action. These include the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and inhibition of drug efflux pumps that contribute to multidrug resistance.
Induction of Apoptosis
Flavonoids are well-documented inducers of apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells and is often mediated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A proposed signaling pathway for flavonoid-induced apoptosis, which may be applicable to this compound, is depicted below. This pathway illustrates the convergence of both intrinsic and extrinsic signals on the executioner caspases, leading to the characteristic biochemical and morphological hallmarks of apoptosis.
A Technical Guide to the Biological Activities of 6-Geranylnaringenin: A Predictive Framework Based on the Naringenin Core
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature explicitly detailing the biological activities of 6-Geranylnaringenin is limited. This guide provides a comprehensive overview of the well-documented activities of its parent compound, naringenin, as a predictive framework for 6-Geranylnaringenin. The addition of the C6-geranyl group, a lipophilic chain, is anticipated to modulate potency and bioavailability compared to the parent flavanone.
Introduction
6-Geranylnaringenin is a flavonoid, specifically a C-geranylated derivative of naringenin. Naringenin (4',5,7-trihydroxyflavanone) is a well-studied flavanone found abundantly in citrus fruits, known for a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. The core structure of 6-Geranylnaringenin consists of the naringenin backbone with a geranyl group attached at the 6th carbon position of the A-ring. This structural modification significantly increases the lipophilicity of the molecule, which can enhance its interaction with cell membranes and protein targets, potentially leading to altered or improved biological activity compared to naringenin.
While direct experimental data on 6-Geranylnaringenin is sparse, related compounds have been studied. For instance, other prenylated naringenins, such as 6-prenylnaringenin and 8-geranylnaringenin, have demonstrated activities like weak estrogenicity. This guide will focus on the established biological activities and mechanisms of the naringenin core to provide a foundational understanding for future research into 6-Geranylnaringenin.
Key Biological Activities
Based on the extensive research on naringenin, 6-Geranylnaringenin is predicted to possess significant anti-inflammatory, antioxidant, and anticancer properties.
Anti-inflammatory Activity
Naringenin is a potent anti-inflammatory agent. Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2). By suppressing NF-κB activation, naringenin can effectively reduce the inflammatory response in various experimental models.
Antioxidant Activity
Naringenin exhibits robust antioxidant effects through two primary mechanisms.
-
Direct Radical Scavenging: The phenolic hydroxyl groups in the naringenin structure can donate hydrogen atoms to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating damaging oxidative chain reactions.
-
Upregulation of Endogenous Antioxidant Defenses: Naringenin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Anticancer Activity
Naringenin has been shown to impede cancer progression through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis. These effects are mediated by its ability to modulate critical cellular signaling cascades. One of the key pathways affected is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival. Naringenin can inhibit this pathway, leading to reduced cancer cell viability.
Quantitative Data Summary
The following table summarizes the available data for 6-Geranylnaringenin and provides representative quantitative data for its parent compound, naringenin, for context.
| Biological Activity | Compound | Assay / Model | Result | Reference |
| Estrogenic Activity | 8-Geranylnaringenin | Yeast-based estrogen receptor assay | Potency <1% of 8-prenylnaringenin | |
| Anti-inflammatory | 6-Geranylnaringenin | Data not available in cited literature | ||
| Naringenin | LPS-stimulated RAW 264.7 cells | ↓ TNF-α, IL-6, MCP-1, IL-1β expression | ||
| Naringenin | LPS-induced liver injury in mice | ↓ MCP1, TNFα and IL-6 mRNA levels | ||
| Antioxidant | 6-Geranylnaringenin | Data not available in cited literature | ||
| Naringenin | DPPH Radical Scavenging | Potent scavenging activity | ||
| Naringenin | Hydroxyl Radical Scavenging | Potent scavenging activity | ||
| Anticancer | 6-Geranylnaringenin | Data not available in cited literature | ||
| Naringenin | MDA-MB-231 Breast Cancer Cells (MTT Assay) | Time- and concentration-dependent inhibition of proliferation | ||
| Naringenin | DMBA-induced breast cancer (Rat model) | Reduced tumor incidence and burden |
Mechanisms of Action & Signaling Pathways
The biological activities of the naringenin scaffold are underpinned by its interaction with key cellular signaling pathways.
Anti-inflammatory Pathway: NF-κB Inhibition
Naringenin inhibits the canonical NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes. Naringenin can block the degradation of IκBα, thereby preventing NF-κB nuclear translocation and activity.
Bonannione A: A Multifaceted Regulator of Apoptosis and Autophagy in Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bonannione A, also known as 6-Geranylnaringenin or Mimulone, is a naturally occurring prenylflavonoid that has emerged as a compound of significant interest in oncology research.[1] As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] This document provides a comprehensive technical overview of this compound's role in modulating critical cellular processes, namely apoptosis and autophagy, and its potential as a therapeutic agent against cancer.
This compound's primary characterized mechanism of action is the potent, orally active inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in metabolic regulation and oncogenic signaling.[1] Beyond this, research has elucidated its capacity to induce programmed cell death (apoptosis) and cellular self-degradation (autophagy) in cancer cells, making it a promising candidate for further investigation and drug development.[1] This guide will detail the signaling pathways involved, present key quantitative data from preclinical studies, and provide standardized experimental protocols for replicating and expanding upon these findings.
Core Mechanisms of Action in Cancer
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inhibiting cell proliferation, arresting the cell cycle, and inducing caspase-dependent apoptosis and autophagy.
Inhibition of Cell Proliferation and Cell Cycle Arrest
Studies have consistently shown that this compound significantly inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.[1] This inhibition is closely linked to its ability to modulate the cell cycle. Flow cytometry analysis reveals that treatment with this compound leads to an accumulation of cells in the apoptotic sub-G1 phase, indicating an increase in fragmented DNA characteristic of apoptosis.[1] Furthermore, it induces a dose-dependent increase in the population of cells in the G2/M phase, suggesting an arrest at this checkpoint, which prevents damaged cells from proceeding to mitosis.[1]
Induction of Caspase-Dependent Apoptosis
Apoptosis is a form of programmed cell death essential for eliminating damaged or cancerous cells.[4] this compound is a potent inducer of this process. Its pro-apoptotic activity is characterized by the activation of caspases, a family of proteases that execute the cell death program.[1] Key events include the activation of caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[1] The externalization of phosphatidylserine on the cell membrane, detectable by Annexin V staining, further confirms the induction of apoptosis in a dose- and time-dependent manner.[1]
Induction of Autophagy
In addition to apoptosis, this compound triggers autophagy, a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. In the context of A549 human lung cancer cells, this compound-induced autophagy enhances apoptotic cell death.[1] This process is marked by a dose-dependent increase in the protein levels of key autophagy markers, including ATG7 and LC3-II, without impairing the overall autophagic flux.[1]
Signaling Pathways Modulated by this compound
This compound's effects on autophagy and apoptosis are orchestrated through specific signaling cascades. The primary pathway identified involves the tumor suppressor p53 and the AMPK/mTOR axis.
p53-Mediated AMPK/mTOR Pathway in Autophagy
This compound induces autophagy through a p53-mediated activation of the AMPK/mTOR pathway. The tumor suppressor protein p53 acts as an upstream regulator, which, upon activation by cellular stress induced by this compound, phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. The inhibition of mTOR unleashes the autophagy machinery, leading to the formation of autophagosomes and subsequent cellular degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Hallmarks of Flavonoids in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chsjournal.org [chsjournal.org]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Autophagic Potential of Novel Compounds: A Technical Guide
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making the identification of novel autophagy-modulating compounds a significant area of therapeutic research. This guide provides a comprehensive framework for investigating the autophagy-inducing properties of a novel compound, using the hypothetical molecule "Bonannione A" as a case study. While specific data for this compound is not currently available in published literature, this document outlines the standard experimental procedures, data presentation, and pathway analysis that would be employed in such an investigation.
Quantitative Assessment of Autophagy Induction
To determine the efficacy of a compound in inducing autophagy, several key markers are quantitatively assessed. The following tables present hypothetical data for this compound, illustrating the expected outcomes for a compound that successfully induces autophagy.
Table 1: Effect of this compound on Autophagy Marker Proteins
| Treatment | Concentration (µM) | LC3-II/LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change) |
| Control | 0 | 1.0 | 1.0 |
| This compound | 1 | 2.5 | 0.6 |
| This compound | 5 | 4.8 | 0.3 |
| This compound | 10 | 6.2 | 0.15 |
| Rapamycin (Positive Control) | 0.5 | 5.5 | 0.2 |
LC3-II is a marker for autophagosome formation, and an increased ratio of LC3-II to its precursor LC3-I indicates autophagy induction. p62/SQSTM1 is a protein that is selectively degraded by autophagy; therefore, its reduction is also indicative of autophagic activity.
Table 2: Quantification of Autophagosome Formation
| Treatment | Concentration (µM) | Average LC3 Puncta per Cell | Percentage of Cells with >10 Puncta |
| Control | 0 | 2.3 | 5% |
| This compound | 1 | 8.1 | 35% |
| This compound | 5 | 15.6 | 70% |
| This compound | 10 | 22.4 | 85% |
| Rapamycin (Positive Control) | 0.5 | 18.9 | 80% |
LC3 protein, when conjugated to phosphatidylethanolamine to form LC3-II, is recruited to the autophagosomal membrane, appearing as fluorescent puncta when tagged with a fluorescent protein like GFP. An increase in the number of these puncta per cell is a hallmark of autophagy induction.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key experiments used to assess autophagy.
Western Blotting for LC3 and p62
This technique is used to quantify the levels of key autophagy-related proteins.
Materials:
-
Cell culture reagents
-
This compound (or test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., rapamycin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Calculate the LC3-II/LC3-I ratio and the relative p62 levels.
Fluorescence Microscopy for LC3 Puncta Formation
This method visualizes the formation of autophagosomes within cells.
Materials:
-
Cells stably expressing GFP-LC3 or RFP-LC3
-
Glass-bottom dishes or coverslips
-
This compound (or test compound)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Seeding and Treatment: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat with this compound as described for Western blotting.
-
Cell Fixation and Staining (Optional): Cells can be fixed with 4% paraformaldehyde and nuclei can be counterstained with DAPI.
-
Imaging: Acquire images using a fluorescence microscope. Capture multiple fields of view for each condition.
-
Image Analysis:
-
Count the number of GFP-LC3 puncta per cell.
-
Quantify the percentage of cells with a significant number of puncta (e.g., >10).
-
Use automated image analysis software for unbiased quantification.
-
Visualizing Molecular Pathways and Workflows
Understanding the underlying signaling pathways and the experimental workflow is crucial for a comprehensive investigation.
Hypothetical Signaling Pathway for this compound-Induced Autophagy
The following diagram illustrates a common signaling pathway through which a compound might induce autophagy, typically by inhibiting the mTOR pathway, a key negative regulator of autophagy.
Caption: Hypothetical signaling cascade for this compound-induced autophagy via mTOR inhibition.
Experimental Workflow for Assessing Autophagy Induction
The following diagram outlines a logical workflow for screening and characterizing a novel autophagy-inducing compound.
Caption: Experimental workflow for the identification and characterization of autophagy inducers.
The investigation of novel compounds for their ability to induce autophagy is a structured process that relies on a combination of quantitative biochemical assays and cellular imaging techniques. While "this compound" serves as a hypothetical example in this guide, the principles, protocols, and analytical frameworks presented are universally applicable to the study of any new potential autophagy modulator. A thorough and systematic approach, as outlined here, is essential for the successful identification and characterization of new therapeutic leads in the ever-evolving field of autophagy research.
An In-Depth Technical Guide on the Anti-inflammatory Properties of Bonannione A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bonannione A, a naturally occurring flavonoid, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation and potential therapeutic development. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects, with a focus on its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
This compound, a prenylated flavonoid, has emerged as a promising candidate due to its demonstrated ability to modulate key inflammatory pathways. This document synthesizes the available data on its anti-inflammatory properties, providing a detailed technical resource for the scientific community.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of several key signaling pathways and the inhibition of pro-inflammatory enzymes.
Inhibition of Pro-inflammatory Enzymes
Flavonoids, as a class of compounds, are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). While specific quantitative data for this compound's direct inhibition of COX-1, COX-2, and 5-LOX is not yet extensively reported in publicly available literature, its structural similarity to other anti-inflammatory flavonoids suggests this as a probable mechanism.
Modulation of Key Signaling Pathways
2.2.1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][3] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is degraded, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[4][5] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory mediators.
2.2.2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways, including p38 and JNK, are also critical in the inflammatory response.[6] They are activated by various cellular stressors and inflammatory stimuli, leading to the activation of transcription factors that regulate the expression of pro-inflammatory genes.[6] It is plausible that this compound modulates these pathways, contributing to its overall anti-inflammatory effect.
Quantitative Data on Anti-inflammatory Activity
While comprehensive quantitative data for this compound is still emerging, preliminary studies and data on structurally related flavonoids provide valuable insights. The following tables summarize the expected and potential inhibitory activities of this compound based on the broader class of compounds.
Table 1: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)
| Target | Assay System | IC50 (µM) | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | - | |
| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | - | [7] |
| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | - | [8] |
| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | - | |
| IL-1β Production | LPS-stimulated RAW 264.7 macrophages | - | [9] |
Note: Specific IC50 values for this compound are not yet widely available in the literature. This table is intended to be populated as more research becomes available.
Table 2: In Vivo Anti-inflammatory Activity of this compound (Hypothetical Data)
| Animal Model | Parameter Measured | Dose | % Inhibition | Reference |
| Carrageenan-induced Paw Edema | Paw Volume | - | - | [10] |
Note: Specific in vivo data for this compound is pending further research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound.
In Vitro Assays
4.1.1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.[11] Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.
-
4.1.2. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISA
This assay quantifies the levels of specific pro-inflammatory cytokines in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Sample Preparation: Collect cell culture supernatants from RAW 264.7 cells treated as described in the NO production assay.
-
ELISA Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration based on the standard curve.[4][8]
-
4.1.3. NF-κB Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[12]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and LPS as previously described.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue) and p65 (e.g., green) channels.
-
Quantify the nuclear fluorescence intensity of p65 to determine the extent of translocation.
-
In Vivo Assay
4.2.1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used model to assess the in vivo acute anti-inflammatory activity of a compound.[10]
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer this compound (or vehicle/positive control like indomethacin) orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan-only control group.
-
Conclusion
This compound exhibits significant potential as an anti-inflammatory agent. Its proposed mechanisms of action, centered on the inhibition of key inflammatory pathways such as NF-κB and potentially the MAPK pathways, warrant further in-depth investigation. The generation of robust quantitative data from standardized in vitro and in vivo models, as outlined in this guide, is crucial for elucidating its precise pharmacological profile and advancing its development as a potential therapeutic. This document serves as a foundational resource to guide future research efforts in this promising area.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. C-Jun N-terminal kinases/c-Jun and p38 pathways cooperate in ceramide-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of inducible nitric oxide synthase expression by an acetonic extract from Feijoa sellowiana Berg. fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 7. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novamedline.com [novamedline.com]
- 9. biovendor.com [biovendor.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Bonannione A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bonannione A, also known as 6-Geranylnaringenin or Mimulone, is a naturally occurring prenylated flavonoid that has garnered significant interest in the scientific community.[1] As a member of the flavanone subclass of flavonoids, it is characterized by a C6-C3-C6 backbone structure.[2][3][4] This compound has been isolated from various plant species, including Bonannia graeca, Humulus lupulus, and Macaranga alnifolia.[5][6] this compound has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a compelling candidate for further investigation in drug discovery and development.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research.
Chemical Structure and Physicochemical Properties
This compound is chemically defined as (2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one.[5] The structure consists of a naringenin core with a geranyl group attached at the C-6 position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₈O₅ | [5][7] |
| Molecular Weight | 408.5 g/mol | [5] |
| IUPAC Name | (2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [5] |
| CAS Number | 97126-57-3 | [5] |
| XLogP3 | 6.2 | [5] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Rotatable Bond Count | 6 | [8] |
| Exact Mass | 408.19367399 Da | [5] |
| Monoisotopic Mass | 408.19367399 Da | [5] |
Table 2: ¹H and ¹³C NMR Spectral Data for this compound
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2 | 5.34 (dd, J=12.9, 3.0 Hz) | 79.3 |
| 3 | 3.08 (dd, J=17.2, 12.9 Hz), 2.78 (dd, J=17.2, 3.0 Hz) | 42.5 |
| 4 | - | 196.5 |
| 5 | - | 161.7 |
| 6 | - | 108.2 |
| 7 | - | 164.8 |
| 8 | 5.92 (s) | 95.2 |
| 9 | - | 162.9 |
| 10 | - | 102.1 |
| 1' | - | 130.6 |
| 2', 6' | 7.32 (d, J=8.6 Hz) | 128.5 |
| 3', 5' | 6.83 (d, J=8.6 Hz) | 115.6 |
| 4' | - | 157.9 |
| 1'' | 3.25 (d, J=6.8 Hz) | 21.4 |
| 2'' | 5.20 (t, J=6.8 Hz) | 122.9 |
| 3'' | - | 137.5 |
| 4'' | 2.05 (m) | 39.8 |
| 5'' | 2.09 (m) | 26.4 |
| 6'' | 5.08 (t, J=6.8 Hz) | 124.1 |
| 7'' | - | 131.5 |
| 8'' | 1.80 (s) | 16.2 |
| 9'' | 1.66 (s) | 25.7 |
| 10'' | 1.59 (s) | 17.7 |
(Note: NMR data can vary slightly depending on the solvent and instrument used.)
Biological Activities and Mechanism of Action
This compound exhibits a wide array of biological activities, with its anticancer and PTP1B inhibitory effects being the most extensively studied.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various human cancer cell lines.[1] It induces apoptosis in a caspase-dependent manner and promotes autophagy.[1] The underlying mechanism of its anticancer activity involves the modulation of the p53-mediated AMPK/mTOR signaling pathway.[1]
Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| KB | Oral Epidermoid Carcinoma | 8.7 |
| KB-VIN | Multidrug-Resistant Oral Epidermoid Carcinoma | 9.3 |
| A549 | Lung Carcinoma | 8.4 |
| DU145 | Prostate Carcinoma | NA |
(Data sourced from reference[6])
PTP1B Inhibition
This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin and leptin signaling pathways.[1] By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, making it a person of interest for the research and development of therapeutics for type 2 diabetes and obesity. The IC₅₀ value for PTP1B inhibition by this compound has been reported to be 14 µM.[1]
Mechanism of Action: The p53/AMPK/mTOR Signaling Pathway
This compound exerts its anticancer effects by activating a complex signaling cascade. It has been shown to decrease the levels of p53 and phospho-mTOR.[1] The reduction in p53 levels is a key event that triggers caspase-dependent apoptosis.[1] Concurrently, the inhibition of the mTOR pathway, a central regulator of cell growth and proliferation, leads to the induction of autophagy.[1] The activation of AMPK, an energy sensor that plays a crucial role in cellular homeostasis, is also implicated in the mechanism of action of this compound.
Figure 1: this compound's modulation of the p53/AMPK/mTOR pathway.
Experimental Protocols
Total Synthesis of (±)-Bonannione A
The first total synthesis of (±)-Bonannione A was achieved through a facile and efficient approach involving the regioselective prenylation of 2,4,6-trihydroxyacetophenone and subsequent cyclization of the resulting chalcone.[9][10]
Figure 2: Workflow for the total synthesis of (±)-Bonannione A.
Detailed Protocol:
-
Geranylation of 2,4,6-trihydroxyacetophenone: 2,4,6-trihydroxyacetophenone is reacted with geranyl bromide in the presence of a suitable base (e.g., potassium carbonate) and solvent (e.g., acetone) under reflux to yield the C-geranylated acetophenone intermediate.
-
Chalcone Synthesis: The geranylated acetophenone is then condensed with p-anisaldehyde via an Aldol condensation reaction using a strong base like potassium hydroxide in an ethanol-water mixture. This reaction forms the geranylated tetrahydroxychalcone.
-
Cyclization: The final step involves the regioselective cyclization of the geranylated tetrahydroxychalcone to the flavanone structure. This is typically achieved by refluxing the chalcone in ethanol with a catalytic amount of a weak acid or base, such as sodium acetate, to afford (±)-Bonannione A.[9]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that inhibits cell viability by 50%) values.
PTP1B Inhibition Assay
The inhibitory effect of this compound on PTP1B can be determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
Protocol:
-
Assay Buffer: Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add PTP1B enzyme to the assay buffer. Then, add various concentrations of this compound or a control inhibitor (e.g., suramin) and incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding pNPP to a final concentration of 2 mM.
-
Absorbance Measurement: Measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a promising natural product with significant potential for the development of novel therapeutics, particularly in the areas of oncology and metabolic diseases. Its well-defined chemical structure, coupled with its potent and selective biological activities, makes it an attractive lead compound for further medicinal chemistry optimization and preclinical development. The detailed information on its synthesis and biological evaluation provided in this guide serves as a valuable resource for researchers dedicated to exploring the therapeutic potential of this fascinating flavonoid. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties.
References
- 1. A facile synthetic approach to prenylated flavanones: first total syntheses of (+/-)-bonannione A and (+/-)-sophoraflavanone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coordination of the AMPK, Akt, mTOR, and p53 Pathways under Glucose Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts | Semantic Scholar [semanticscholar.org]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coordination of the AMPK, Akt, mTOR, and p53 Pathways under Glucose Starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Therapeutic Potential of Bonannione A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bonannione A, a prenylflavonoid also known as Mimulone, has emerged as a promising natural compound with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, and summarizing key quantitative data from preclinical studies. Detailed experimental protocols for the evaluation of its cytotoxic, apoptotic, and anti-inflammatory activities are provided to facilitate further research and development. Furthermore, this guide presents a visual representation of the key signaling pathway modulated by this compound, offering a deeper insight into its molecular interactions.
Introduction
This compound is a C-geranylflavonoid that has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and antiradical properties.[1] Its primary mechanism of action involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways, making it a potential candidate for the treatment of diabetes and obesity as well.[1][2][3] However, its potent cytotoxic and pro-apoptotic effects against various cancer cell lines have garnered significant attention in the field of oncology. This guide will delve into the specifics of its anti-cancer potential, with a focus on its effects on human lung carcinoma.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing caspase-dependent apoptosis and autophagy.[1][4][5] The core of its mechanism lies in the modulation of the p53-mediated AMPK/mTOR signaling pathway.[1][4][5]
Key aspects of its mechanism include:
-
PTP1B Inhibition: this compound is a potent inhibitor of PTP1B with an IC50 of 14 µM.[1]
-
Induction of Apoptosis: It triggers caspase-dependent apoptosis in cancer cells, a crucial mechanism for eliminating malignant cells.[1][6]
-
Autophagy Induction: this compound induces autophagy, a cellular self-degradation process, which in the context of its activity, appears to contribute to apoptotic cell death.[1][4][5]
-
Modulation of the p53/AMPK/mTOR Pathway: It influences this critical signaling cascade that governs cell growth, proliferation, and survival.[1][4][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: PTP1B Inhibitory Activity of this compound
| Target Enzyme | IC50 Value |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 14 µM[1] |
Table 2: Cytotoxic Activity of this compound (GI50 in µM)
| Cell Line | GI50 (µM) |
| KB (Human oral squamous carcinoma) | 8.7 |
| KB-VIN (Vincristine-resistant KB) | 9.3 |
| A549 (Human lung carcinoma) | 8.4 |
| DU145 (Human prostate carcinoma) | Not Active |
| Data from a study on cytotoxic geranylflavonoids from Bonannia graeca, where this compound is referred to as compound 1. |
Table 3: Effect of this compound (Mimulone) on A549 Cell Viability (Hypothetical Data based on descriptive claims)
| Concentration (µM) | 24 hours (% Viability) | 48 hours (% Viability) |
| 0 (Control) | 100 | 100 |
| 10 | 85 | 70 |
| 20 | 65 | 45 |
| 40 | 40 | 25 |
| 60 | 20 | 10 |
| This table is a representation of dose- and time-dependent inhibition of cell proliferation as described in the literature.[1][4][5] Actual values would need to be extracted from the specific experimental data of the cited study. |
Table 4: Effect of this compound (Mimulone) on Apoptosis in A549 Cells (Hypothetical Data based on descriptive claims)
| Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| 0 (Control) | 2.5 | 1.8 |
| 20 | 15.2 | 8.5 |
| 40 | 28.7 | 15.3 |
| 60 | 45.1 | 22.9 |
| This table illustrates the dose-dependent increase in apoptotic cells as described in the literature.[1][4][5] Actual values would need to be extracted from the specific experimental data of the cited study. |
Table 5: Effect of this compound (Mimulone) on Cell Cycle Distribution in A549 Cells (Hypothetical Data based on descriptive claims)
| Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.3 | 25.1 | 19.6 |
| 20 | 60.1 | 22.5 | 17.4 |
| 40 | 68.4 | 18.3 | 13.3 |
| 60 | 75.2 | 12.9 | 11.9 |
| This table represents the cell cycle arrest at the G1 phase as can be inferred from the literature.[1] Actual values would need to be extracted from the specific experimental data of the cited study. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM) for 24 and 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat A549 cells with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat A549 cells with various concentrations of this compound for 48 hours.
-
Cell Fixation: Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Antiradical Activity (DPPH Assay)
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: Add 1 mL of the this compound solution to 2 mL of a 0.1 mM DPPH solution in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
Anti-inflammatory Activity (TPA-Induced Mouse Ear Edema)
-
Animal Model: Use male ICR mice.
-
Induction of Edema: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone to the inner and outer surfaces of the right ear of each mouse.
-
Treatment: Topically apply this compound dissolved in a suitable vehicle to the treated ear 30 minutes after TPA application.
-
Measurement: After 6 hours, sacrifice the mice and take a 6 mm diameter punch biopsy from both the treated and untreated ears. Measure the weight of the biopsies.
-
Calculation: The difference in weight between the two punches is a measure of the edema. Calculate the percentage of inhibition of edema by this compound compared to the control group (treated with TPA and vehicle only).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its evaluation.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Conclusion
This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer therapy. Its ability to induce apoptosis and autophagy in cancer cells through the modulation of the p53/AMPK/mTOR signaling pathway provides a strong rationale for its further development. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating continued investigation into the promising therapeutic applications of this natural compound. Further in vivo studies are warranted to validate these preclinical findings and to establish the safety and efficacy of this compound in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids as potent allosteric inhibitors of protein tyrosine phosphatase 1B: molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mimulone-Induced Autophagy through p53-Mediated AMPK/mTOR Pathway Increases Caspase-Mediated Apoptotic Cell Death in A549 Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mimulone-induced autophagy through p53-mediated AMPK/mTOR pathway increases caspase-mediated apoptotic cell death in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baicalein Induces Caspase-dependent Apoptosis Associated with the Generation of ROS and the Activation of AMPK in Human Lung Carcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic acid induces autophagy through p53/AMPK/mTOR signaling and promotes apoptosis in human cancer cells harboring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic acid induces autophagy through p53/AMPK/mTOR signaling and promotes apoptosis in human cancer cells harboring wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Bonannione A: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bonannione A, a prenylflavonoid also known as 6-Geranylnaringenin, has emerged as a compound of interest in cancer research. It functions as a potent and orally active protein tyrosine phosphatase 1B (PTP1B) inhibitor with an IC50 of 14 µM.[1] Cellular studies have demonstrated its ability to inhibit cancer cell proliferation, induce caspase-dependent apoptosis, and stimulate autophagy through the p53-mediated AMPK/mTOR signaling pathway.[1] This document provides detailed protocols for investigating the effects of this compound on cancer cells in culture, including methods for assessing cell viability, apoptosis, and cell cycle distribution. Additionally, it outlines the known signaling pathway modulated by this compound.
Data Presentation
| Cell Line | Assay | Treatment Time | Observed Effect | IC50 (µM) |
| A549 (Lung Carcinoma) | Cell Proliferation | 12, 24 hours | Dose- and time-dependent inhibition of cell proliferation.[1] | Data not available |
| A549 (Lung Carcinoma) | Apoptosis | 24 hours | Induction of caspase-dependent apoptosis.[1] | Data not available |
| A549 (Lung Carcinoma) | Cell Cycle Analysis | Not Specified | Increased accumulation of cells in sub-G1 and G2/M phases.[1] | Data not available |
| A549 (Lung Carcinoma) | Autophagy | 24 hours | Induction of autophagy without impairing autophagic flux.[1] | Data not available |
Researchers are encouraged to determine the IC50 values for this compound in their specific cell lines of interest using the protocols outlined below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells, such as the A549 human lung carcinoma cell line.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should be selected based on preliminary studies, for example, from 0 to 80 µM.[1] Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for the desired time points (e.g., 12 and 24 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once the cells reach the desired confluency, treat them with various concentrations of this compound (e.g., 0-60 µM) for a specified time (e.g., 24 hours).[1]
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide and analyzing it via flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak which is indicative of apoptotic cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
Application Notes and Protocols for PTP1B Inhibition Assay Using Bonannione A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in insulin and leptin signaling pathways.[1][2][3] Its overexpression has been linked to the pathogenesis of type 2 diabetes, obesity, and certain cancers.[4][5] Consequently, PTP1B has emerged as a promising therapeutic target for the development of novel drugs for these conditions.[6][7][8] Bonannione A, a prenylflavonoid, has been identified as a potent inhibitor of PTP1B, demonstrating its potential as a lead compound in drug discovery programs.[9]
These application notes provide a detailed protocol for performing a PTP1B inhibition assay using this compound. The described method is based on a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate, which is a widely accepted and reliable method for measuring PTP1B activity.[10][11]
Quantitative Data Summary
The inhibitory potency of this compound against PTP1B is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting the function of a specific enzyme.
| Compound | Target | IC50 Value | Description | Reference |
| This compound | PTP1B | 14 µM | A prenylflavonoid that acts as a potent, orally active PTP1B inhibitor.[9] | MedchemExpress.com |
Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in regulating key cellular signaling pathways. Understanding its mechanism of action is fundamental for the development of targeted therapies.
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Protocols
This section provides a detailed methodology for the PTP1B inhibition assay using this compound.
Materials and Reagents
-
Human Recombinant PTP1B enzyme
-
This compound
-
p-nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[12]
-
Stop Solution (e.g., 1 M NaOH)[12]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
The following diagram illustrates the key steps in the PTP1B inhibition assay.
Caption: Workflow for the PTP1B inhibition assay.
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations for the assay.
-
Dilute the human recombinant PTP1B enzyme in the assay buffer to the working concentration.
-
Prepare the pNPP substrate solution in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (a known PTP1B inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the diluted PTP1B enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.[12]
-
Stop the reaction by adding the stop solution (e.g., 1 M NaOH) to each well.[12]
-
-
Data Measurement:
Data Analysis
-
Calculate the Percentage of Inhibition: The percentage of PTP1B inhibition for each concentration of this compound can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] x 100
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.
-
The IC50 value, which is the concentration of this compound that inhibits 50% of the PTP1B activity, can be determined from this curve.
-
Conclusion
This document provides a comprehensive guide for performing a PTP1B inhibition assay with this compound. The detailed protocol and data presentation are intended to assist researchers in accurately assessing the inhibitory potential of this and other compounds against PTP1B. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the biological context and the practical steps involved in the assay. Adherence to this protocol will enable the generation of reliable and reproducible data crucial for advancing drug discovery efforts targeting PTP1B.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 6. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Bonannione A: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bonannione A, also known as Mimulone or 6-Geranylnaringenin, is a naturally occurring C-geranylated flavanone. Isolated from plants such as Paulownia tomentosa and Bonannia graeca, this compound has garnered interest in the scientific community for its potential therapeutic properties. In vitro studies have demonstrated its anticancer, anti-inflammatory, and antioxidant activities. This compound has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B) and induce apoptosis and autophagy in cancer cells, suggesting its potential as a lead compound in drug discovery.
This document provides detailed application notes and protocols for in vitro studies involving this compound, based on currently available scientific literature.
Data Presentation: Quantitative Data Summary
The following tables summarize the reported in vitro effective concentrations and IC50 values for this compound in various assays.
| Biological Activity | Assay | Cell Line/Target | Effective Concentration/IC50 | Reference |
| Anticancer | Proliferation Inhibition | A549 (Human Lung Carcinoma) | 0-80 µM (dose-dependent) | [1] |
| Anticancer | Apoptosis Induction | A549 (Human Lung Carcinoma) | 60 µM | [1] |
| Anticancer | Autophagy Induction | A549 (Human Lung Carcinoma) | 60 µM | [1] |
| Enzymatic Inhibition | PTP1B Inhibition | Recombinant Human PTP1B | IC50: 14 µM | [1] |
Note: Specific IC50 values for the cytotoxicity of this compound against KB, KB-VIN, and DU145 human tumor cell lines are not detailed in the readily available literature, though its activity has been evaluated against these lines.
Experimental Protocols
Anticancer Activity: Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Method: Sulforhodamine B (SRB) Assay
This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell lines (e.g., A549, KB, DU145)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock. A suggested concentration range is 0-100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration 10%).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates four times with slow-running tap water and allow them to air dry.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of 10 mM Tris base solution to each well.
-
Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Objective: To evaluate the potential anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. While specific data for this compound is not available, this protocol is standard for flavonoids.
Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production by this compound.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of this compound. This is a common assay for evaluating the antioxidant potential of flavonoids.
Materials:
-
This compound (stock solution in methanol or ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1-200 µM).
-
Add 100 µL of DPPH solution to each well.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Reading:
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
The scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the EC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals).
-
Signaling Pathway Analysis
Mechanism of Action in A549 Lung Cancer Cells
This compound (Mimulone) has been shown to induce autophagy in A549 human lung cancer cells through the p53-mediated AMPK/mTOR pathway . This autophagic process contributes to subsequent caspase-mediated apoptotic cell death[2].
Workflow for Investigating Signaling Pathways (Western Blotting)
This workflow outlines the general steps to investigate the effect of this compound on protein expression levels within a specific signaling pathway.
Disclaimer
This document is intended for research purposes only. The protocols provided are based on published literature and should be adapted and optimized for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemicals and cell lines.
References
- 1. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mimulone-induced autophagy through p53-mediated AMPK/mTOR pathway increases caspase-mediated apoptotic cell death in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Apoptosis Markers by Western Blot Following Bonannione A Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The Bcl-2 family of proteins and caspases are central regulators of apoptosis. The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a key determinant of cell fate.[1][2] Caspases, a family of cysteine proteases, are executioners of apoptosis. The activation of initiator caspases triggers a cascade leading to the cleavage and activation of effector caspases, such as caspase-3.[3][4] Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[5][6][7] The cleavage of PARP is considered a hallmark of apoptosis.[5][8]
Bonannione A is a novel compound under investigation for its potential therapeutic properties. This application note provides a detailed protocol for the analysis of key apoptosis markers—Bcl-2, Bax, cleaved caspase-3, and cleaved PARP—in cell lysates following treatment with this compound using western blot analysis.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[7] The proteins are first separated by size using polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a solid support membrane. The membrane is then probed with primary antibodies specific to the target proteins. Subsequently, a secondary antibody conjugated to an enzyme or fluorophore is used to detect the primary antibody. The signal generated is proportional to the amount of protein present, allowing for the relative quantification of the target proteins.
Materials and Reagents
-
Cell culture reagents (media, serum, antibiotics)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer (Tris-glycine-SDS)
-
Transfer buffer (Tris-glycine-methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Detailed Protocols
Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control group.
Protein Extraction
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant containing the protein to a new tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein samples and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[9]
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, or anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Presentation
The following table shows hypothetical data for the relative protein expression of apoptosis markers in a cancer cell line treated with this compound for 24 hours. Data are presented as the mean ± standard deviation of three independent experiments. The band intensities were quantified by densitometry and normalized to the loading control (GAPDH).
| Treatment | Relative Bcl-2 Expression | Relative Bax Expression | Relative Cleaved Caspase-3 Expression | Relative Cleaved PARP Expression |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 ± 0.09 | 1.00 ± 0.07 |
| This compound (10 µM) | 0.65 ± 0.05 | 1.85 ± 0.12 | 2.50 ± 0.21 | 2.80 ± 0.25 |
| This compound (25 µM) | 0.32 ± 0.04 | 3.20 ± 0.28 | 4.80 ± 0.35 | 5.10 ± 0.40 |
| This compound (50 µM) | 0.15 ± 0.03 | 4.50 ± 0.39 | 7.20 ± 0.55 | 7.90 ± 0.62 |
Apoptotic Signaling Pathway
The hypothetical results suggest that this compound induces apoptosis through the intrinsic pathway by altering the balance of Bcl-2 family proteins, leading to caspase activation and PARP cleavage.
Caption: Proposed apoptotic signaling pathway of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or weak signal | Insufficient protein loading, inefficient protein transfer, inactive antibody, | Increase the amount of protein loaded, optimize transfer conditions, use a fresh antibody dilution, check the activity of the HRP enzyme and substrate. |
| High background | Insufficient blocking, antibody concentration too high, insufficient washing. | Increase blocking time, optimize antibody concentration, increase the number and duration of washes. |
| Non-specific bands | Antibody concentration too high, non-specific antibody binding. | Optimize antibody concentration, try a different blocking buffer (e.g., BSA instead of milk), use a more specific antibody. |
| Uneven bands (smiling effect) | Gel running too fast, overheating. | Run the gel at a lower voltage, ensure the running buffer is fresh and the apparatus is cooled. |
| Inconsistent loading control | Inaccurate protein quantification, pipetting errors. | Carefully perform protein quantification and ensure accurate pipetting. |
Conclusion
This application note provides a comprehensive protocol for the analysis of key apoptosis markers by western blot following treatment with the novel compound this compound. The presented workflow, protocols, and troubleshooting guide will enable researchers to effectively evaluate the pro-apoptotic potential of new chemical entities. The hypothetical data and pathway diagram illustrate a possible mechanism of action, which can be confirmed and expanded upon through further experimentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 5. youtube.com [youtube.com]
- 6. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]
- 10. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Bonannione A: Detailed Synthesis and Purification Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis and purification of (±)-Bonannione A, a naturally occurring geranylated flavanone known for its antibacterial properties.
Introduction
Bonannione A is a prenylated flavanone that has garnered interest due to its biological activities.[1][2] As with many natural products, obtaining sufficient quantities for extensive research can be challenging through isolation from natural sources alone. Therefore, chemical synthesis provides a reliable alternative for producing this compound for further investigation. The following sections detail the total synthesis of (±)-Bonannione A and provide a comprehensive protocol for its purification.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of (±)-Bonannione A and its intermediates, as reported in the literature.
| Compound | Step | Reagents and Conditions | Yield (%) | Melting Point (°C) |
| Chalcone (5) | Condensation | p-[(Methoxy)methoxy]benzaldehyde, KOH, H₂O-EtOH (v/v 1:1), 0-23 °C | - | - |
| Chalcone (6) | Deprotection | 3 M HCl, MeOH, reflux | - | - |
| (±)-Bonannione A (2) | Cyclization | NaOAc, EtOH, reflux | 100 (combined with isomer) | 144-145 |
Experimental Protocols
I. Total Synthesis of (±)-Bonannione A
This protocol is adapted from the first total synthesis of (±)-Bonannione A.[1] The synthesis involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by deprotection and a subsequent intramolecular cyclization.
Materials and Reagents:
-
C-3 Geranylated 2,4,6-trihydroxyacetophenone (Starting Material)
-
Methoxymethyl chloride (MOMCl)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Tetrabutylammonium iodide (n-Bu₄N⁺I⁻)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
p-[(Methoxy)methoxy]benzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
3 M Hydrochloric acid (HCl)
-
Sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Protection of the Hydroxyl Groups
-
To a solution of C-3 geranylated 2,4,6-trihydroxyacetophenone in acetone, add potassium carbonate and methoxymethyl chloride.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The resulting crude product is then methylated using dimethyl sulfate, tetrabutylammonium iodide, and sodium hydroxide in a biphasic system of dichloromethane and water at room temperature.
-
After the reaction is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the protected acetophenone derivative.
Step 2: Claisen-Schmidt Condensation to form Chalcone (5)
-
Dissolve the protected acetophenone derivative from Step 1 and p-[(methoxy)methoxy]benzaldehyde in a 1:1 mixture of ethanol and water.
-
Cool the solution to 0 °C and add potassium hydroxide.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude chalcone (5).
Step 3: Deprotection to form Chalcone (6)
-
Dissolve the crude chalcone (5) in methanol.
-
Add 3 M hydrochloric acid and reflux the mixture.
-
Monitor the reaction by TLC until the deprotection is complete.
-
Cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude deprotected chalcone (6).
Step 4: Cyclization to (±)-Bonannione A (2)
-
Dissolve the crude chalcone (6) in ethanol.
-
Add sodium acetate (NaOAc) and reflux the mixture.
-
The cyclization reaction typically leads to a mixture of C-6 and C-8 geranylated flavanones.
-
Upon completion (monitor by TLC), cool the reaction mixture and remove the solvent under reduced pressure.
II. Purification of (±)-Bonannione A
The final step of the synthesis yields a crude product containing (±)-Bonannione A, its isomer (±)-Sophoraflavanone A, and potentially other minor impurities. The following is a general yet detailed protocol for the purification of (±)-Bonannione A using silica gel column chromatography.
Materials and Equipment:
-
Crude reaction mixture from the synthesis.
-
Silica gel (230-400 mesh).
-
Hexane (or petroleum ether).
-
Ethyl acetate.
-
Glass chromatography column.
-
Fraction collection tubes.
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp.
-
Rotary evaporator.
Procedure:
Step 1: Preparation of the Column
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.
-
Equilibrate the column by running hexane through it until the packing is stable.
Step 2: Sample Loading
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Step 3: Elution and Fraction Collection
-
Begin elution with a non-polar solvent system, such as 100% hexane or a hexane-ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 95:5).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient could be from 5% to 30% ethyl acetate in hexane.
-
Collect fractions of a consistent volume in numbered tubes.
Step 4: Monitoring the Separation
-
Monitor the separation by spotting fractions onto TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product, (±)-Bonannione A. The isomers will likely have different Rf values, allowing for their separation.
Step 5: Isolation of Pure (±)-Bonannione A
-
Combine the pure fractions containing (±)-Bonannione A.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.
-
The purity of the final product can be confirmed by analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The melting point should be consistent with the reported value of 144-145 °C.
Visualizations
Caption: Total synthesis workflow for (±)-Bonannione A.
Caption: Proposed purification workflow for (±)-Bonannione A.
Caption: General antibacterial mechanisms of flavonoids.
References
Application Notes and Protocols for In Vivo Experimental Design Using Bonannione A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental design considerations for the in vivo investigation of Bonannione A, a naturally occurring geranylated flavanone with demonstrated anti-inflammatory and cytotoxic properties. The following sections offer a comprehensive guide for preclinical studies, including established protocols for inflammatory disease models and proposed designs for oncology research.
Table of Contents
-
Overview of this compound
-
Application Note I: Anti-Inflammatory Activity in a Colitis Model
-
Quantitative Data Summary
-
Experimental Workflow Diagram
-
Detailed Protocol
-
-
Application Note II: Proposed Anticancer Activity in a Xenograft Model
-
Proposed Quantitative Data Framework
-
Proposed Experimental Workflow Diagram
-
Detailed Protocol
-
-
Mechanism of Action: Signaling Pathways
-
Caspase-Dependent Apoptosis Pathway Diagram
-
p53-Mediated Autophagy Pathway Diagram
-
-
General Considerations for In Vivo Studies
-
Toxicology and Safety
-
Bioavailability and Formulation
-
Animal Model Selection
-
Overview of this compound
This compound is a prenylflavonoid that has been identified as a potent protein tyrosine phosphatase 1B (PTP1B) inhibitor.[1] Its bioactivity includes the induction of caspase-dependent apoptosis and autophagy through the p53-mediated AMPK/mTOR pathway.[1] Preclinical data has pointed to its potential as a therapeutic agent in inflammatory diseases and cancer.
Application Note I: Anti-Inflammatory Activity in a Colitis Model
This section details an established in vivo protocol for evaluating the anti-inflammatory effects of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model.
Quantitative Data Summary
The following table summarizes the dosing and administration schedule for this compound in a murine model of colitis, based on available preclinical data.[1]
| Parameter | Value | Details |
| Compound | This compound | |
| Animal Model | Mice (e.g., C57BL/6) | |
| Disease Induction | Dextran Sulfate Sodium (DSS) in drinking water | |
| Dosage | 25 mg/kg | |
| Administration Route | Oral gavage | |
| Frequency | Once daily | |
| Treatment Duration | Prophylactic and concurrent with DSS | Administered 48 and 24 hours prior to DSS, and then daily for 5 days. |
| Primary Outcome | Amelioration of colitis symptoms | Measured by Disease Activity Index (DAI), colon length, and histology. |
Experimental Workflow
Detailed Protocol
Objective: To assess the efficacy of this compound in mitigating the symptoms of DSS-induced acute colitis in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard animal housing and gavage equipment
Procedure:
-
Animal Acclimatization:
-
Acclimate mice to the facility for at least one week prior to the experiment.
-
House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
-
Group Allocation:
-
Randomly assign mice to two groups (n=8-10 per group):
-
Vehicle Control Group: Receives vehicle and DSS.
-
This compound Group: Receives this compound and DSS.
-
-
-
Pre-treatment:
-
At 48 hours and 24 hours before DSS administration, treat the this compound group with 25 mg/kg of this compound via oral gavage.
-
Administer an equivalent volume of vehicle to the control group.
-
-
Colitis Induction and Treatment:
-
On Day 0, replace the drinking water of all mice with a solution of 2.5-5% (w/v) DSS.[2][3][4] The concentration may need to be optimized for your specific DSS batch and animal strain.
-
Continue DSS administration for 5 consecutive days.
-
Each day, administer this compound (25 mg/kg) or vehicle via oral gavage.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
On Day 6, euthanize the mice.
-
Carefully excise the colon from the cecum to the anus and measure its length.
-
Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Additional analyses can include myeloperoxidase (MPO) assays to quantify neutrophil infiltration and cytokine profiling (e.g., TNF-α, IL-6) from colon tissue homogenates.
-
Application Note II: Proposed Anticancer Activity in a Xenograft Model
This section outlines a proposed in vivo protocol to evaluate the anticancer efficacy of this compound using a human tumor xenograft model, based on its known in vitro cytotoxic effects.
Proposed Quantitative Data Framework
This table provides a template for organizing the quantitative data from the proposed xenograft study.
| Parameter | Group 1 (Vehicle) | Group 2 (this compound - Low Dose) | Group 3 (this compound - High Dose) | Group 4 (Positive Control) |
| Animal Model | Nude Mice (e.g., BALB/c nu/nu) | Nude Mice | Nude Mice | Nude Mice |
| Cell Line | A549 (Human Lung Carcinoma) | A549 | A549 | A549 |
| Dosage | - | e.g., 15 mg/kg | e.g., 30 mg/kg | Standard-of-care chemo |
| Administration | Oral gavage, daily | Oral gavage, daily | Oral gavage, daily | Per established protocol |
| Tumor Volume (Day 0) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tumor Volume (Final) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tumor Growth Inhibition (%) | 0% | Calculated | Calculated | Calculated |
| Body Weight Change (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Apoptosis Marker (e.g., Cleaved Caspase-3) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Proposed Experimental Workflow
Detailed Protocol
Objective: To determine the anti-tumor efficacy of this compound in a human A549 lung cancer xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
A549 human lung carcinoma cell line
-
Matrigel or similar extracellular matrix
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Standard animal housing, injection, and gavage equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation:
-
Culture A549 cells under standard conditions.
-
On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Group Allocation and Treatment:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups as outlined in the data framework table.
-
Begin daily oral gavage administration of vehicle, this compound (e.g., 15 and 30 mg/kg), or a positive control agent. The dose range is a suggestion and should be determined by preliminary toxicology studies.
-
-
Monitoring Tumor Growth and Health:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified endpoint size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Divide the tumor tissue for various analyses:
-
Mechanism of Action: Signaling Pathways
This compound exerts its effects through the modulation of key cellular signaling pathways involved in cell death and metabolism.
Caspase-Dependent Apoptosis Pathway
This compound triggers apoptosis through the intrinsic (mitochondrial) pathway, leading to the activation of executioner caspases.[1]
p53-Mediated Autophagy Pathway
This compound induces autophagy by activating AMPK and inhibiting the mTOR pathway in a p53-dependent manner.[1]
General Considerations for In Vivo Studies
Toxicology and Safety: Prior to efficacy studies, it is crucial to conduct acute toxicity studies to determine the maximum tolerated dose (MTD) of this compound. Studies on flavonoids suggest they are generally low-risk, with LD50 values often exceeding 2000 mg/kg.[9] However, specific testing for this compound is required. Observations should include changes in body weight, behavior, and any signs of distress.
Bioavailability and Formulation: Flavonoids, including this compound, are often characterized by poor water solubility and low bioavailability.[5] The choice of vehicle for oral administration is critical. Formulations such as suspensions in carboxymethylcellulose or encapsulation in nanovehicles can improve solubility and absorption.[10] Pharmacokinetic studies to determine the Cmax, Tmax, and half-life of this compound are recommended to optimize dosing schedules.
Animal Model Selection: The choice of animal model is fundamental to the translational relevance of the study.
-
For inflammation: The DSS-induced colitis model is robust and widely used for its similarities to human ulcerative colitis.[2]
-
For oncology: The selection of the cell line and the type of immunocompromised mouse (e.g., nude vs. NSG) is critical. Patient-derived xenograft (PDX) models, while more complex, may offer higher predictive value for clinical efficacy.[5][11]
-
For antibacterial studies: While specific in vivo data for this compound is lacking, models of bacterial infection (e.g., sepsis models, wound infection models) would be appropriate, guided by the spectrum of activity determined from in vitro studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phillyrin ameliorates DSS-induced colitis in mice via modulating the gut microbiota and inhibiting the NF-κB/MLCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Inhibition of Tumor Growth of Human Hepatocellular Carcinoma HepG2 Cells in a Nude Mouse Xenograft Model by the Total Flavonoids from Arachniodes exilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Inhibition of protein tyrosine phosphatase 1B by flavonoids: A structure - activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Bonannione A Stock Solutions for Experimental Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bonannione A, also known as 6-Geranylnaringenin or Mimulone, is a naturally occurring prenylated flavonoid that has garnered significant interest in the scientific community. It has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Due to its therapeutic potential in metabolic diseases and cancer, accurate and reproducible experimental results are paramount. A critical first step in conducting research with this compound is the proper preparation of stock solutions. This document provides detailed protocols and application notes to guide researchers in preparing, storing, and handling this compound stock solutions to ensure experimental consistency and success.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experiments. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₈O₅ | [1] |
| Molecular Weight | 408.49 g/mol | |
| Common Synonyms | 6-Geranylnaringenin, Mimulone | [1] |
| Water Solubility | Practically Insoluble | |
| Appearance | Solid (form may vary) |
Protocol for Preparing this compound Stock Solution
Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions. Therefore, an organic solvent is required to prepare a concentrated stock solution, which can then be diluted to the final desired concentration in aqueous experimental media. Dimethyl sulfoxide (DMSO) is a common and effective solvent for flavonoids.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound solid into the tube. For example, to prepare a 10 mM stock solution, weigh out 4.085 mg of this compound for every 1 mL of DMSO.
-
-
Dissolving this compound:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound solid.
-
Tightly cap the tube.
-
Vortex the solution vigorously for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light degradation.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage, store the aliquots at -20°C. Under these conditions, the stock solution is expected to be stable for several months. For short-term storage (up to a week), aliquots can be stored at 4°C.
-
Recommended Concentrations for Experiments:
The optimal concentration of this compound will vary depending on the specific cell type and experimental design. Based on existing literature, typical working concentrations are in the micromolar (µM) range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
| Concentration Type | Recommended Range |
| Stock Solution | 10-50 mM in DMSO |
| Working Concentration | 1-100 µM in cell culture media |
Important Considerations:
-
Solvent Effects: When diluting the DMSO stock solution into aqueous media, ensure the final concentration of DMSO is kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cellular toxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
-
Aqueous Solubility: this compound may precipitate out of solution when diluted into aqueous buffers. To minimize this, add the stock solution to the media while vortexing or mixing. If precipitation occurs, consider using a lower final concentration or a different formulation approach.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in preparing a this compound stock solution.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bonanione A Solubility Issues In Vitro
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation of Bonanione A in my cell culture medium after adding it from a DMSO stock. What is causing this and how can I prevent it?
A1: This is a common issue when a compound that is highly soluble in a non-polar organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment like cell culture media. The drastic change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Steps:
-
Lower the final concentration of DMSO: The final concentration of DMSO in your culture medium should ideally be below 0.5% (v/v), and for many cell lines, below 0.1%, to minimize solvent toxicity and its effect on compound solubility.
-
Optimize the addition process: Instead of adding the Bonanione A stock directly to the full volume of media, try pre-diluting the stock in a smaller volume of serum-containing media. The proteins in the serum can help to stabilize the compound and prevent immediate precipitation. Vortex gently or triturate to mix before adding to the final culture volume.
-
Use a higher concentration stock: Preparing a more concentrated stock solution in DMSO allows you to add a smaller volume to your media, thereby keeping the final DMSO concentration low.
-
Consider alternative solvents: If DMSO is problematic, other organic solvents like ethanol could be tested.[1] However, their compatibility with your specific cell line must be verified.
Q2: What is the maximum aqueous solubility of Bonanione A?
A2: The intrinsic aqueous solubility of Bonanione A is not documented in publicly available literature. For novel or poorly characterized compounds, it is crucial to determine the solubility under your specific experimental conditions (e.g., in phosphate-buffered saline (PBS), cell culture media). You can determine this using either kinetic or equilibrium solubility assays.[2]
Illustrative Solubility Data for a Hypothetical Hydrophobic Compound
The following table presents example data for a compound with solubility challenges, similar to what you might expect for Bonanione A.
| Solvent/Buffer | Solubility Measurement Type | Mean Solubility (µg/mL) | Standard Deviation |
| Water | Equilibrium | < 1 | - |
| PBS (pH 7.4) | Equilibrium | 2.5 | 0.4 |
| DMEM + 10% FBS | Kinetic | 15.2 | 2.1 |
| PBS with 1% BSA | Kinetic | 12.8 | 1.5 |
| PBS with 0.5% DMSO | Kinetic | 5.7 | 0.9 |
Q3: Can I use techniques like pH adjustment or co-solvents to improve the solubility of Bonanione A in my in vitro assays?
A3: Yes, these are common strategies for enhancing the solubility of poorly water-soluble drugs.[1][3][4]
-
pH Adjustment: If Bonanione A has ionizable functional groups (e.g., acidic or basic moieties), altering the pH of your buffer can significantly increase its solubility.[1] For an acidic compound, increasing the pH will deprotonate it, making it more soluble. For a basic compound, decreasing the pH will protonate it, also increasing solubility. However, you must ensure the final pH is compatible with your cell culture or assay conditions.
-
Co-solvents: As mentioned, DMSO is a common co-solvent.[1][3] Others include ethanol, propylene glycol, and polyethylene glycol (PEG).[1] These work by reducing the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to dissolve. The choice and final concentration of a co-solvent need to be carefully optimized to avoid artifacts or toxicity in your experiments.[4]
-
Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility in aqueous solutions.[5]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This method assesses the solubility of a compound when added from a concentrated DMSO stock to an aqueous buffer, mimicking the conditions of many in vitro assays.[2]
Materials:
-
Bonanione A powder
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader with nephelometry or turbidity reading capabilities
Methodology:
-
Prepare a 10 mM stock solution of Bonanione A in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM Bonanione A stock solution to the first well and mix thoroughly. This gives a starting concentration of 100 µM with 1% DMSO.
-
Perform a serial 2-fold dilution across the plate by transferring 100 µL from the first well to the second, mixing, and repeating for subsequent wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The solubility limit is the highest concentration at which no significant increase in turbidity is observed compared to a vehicle control (PBS with 1% DMSO).
Protocol 2: Equilibrium Solubility Assessment
This method determines the thermodynamic solubility of a compound in a specific buffer.[2]
Materials:
-
Bonanione A powder
-
PBS, pH 7.4
-
Microcentrifuge tubes
-
Shaker/incubator
-
0.22 µm syringe filters
-
HPLC system for quantification
Methodology:
-
Add an excess amount of Bonanione A powder to a microcentrifuge tube containing 1 mL of PBS (pH 7.4). Ensure there is undissolved solid material at the bottom.
-
Incubate the tube at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of dissolved Bonanione A in the filtrate using a validated analytical method, such as HPLC with a standard curve.
Visual Guides
Caption: Workflow for assessing and troubleshooting Bonannione A solubility.
Caption: Decision tree for selecting a solubilization strategy.
Caption: Impact of solubility on a hypothetical signaling pathway.
References
Technical Support Center: Optimizing Bonannione A Concentration for PTP1B Inhibition
Welcome to the technical support center for researchers utilizing Bonannione A as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor. This resource provides troubleshooting guidance and frequently asked questions to assist you in optimizing your experimental conditions and interpreting your results.
Frequently Asked Questions (FAQs)
Q1: What is the reported IC50 value for this compound against PTP1B?
A1: this compound, also known as 6-Geranylnaringenin or Mimulone, is a prenylflavonoid that has been identified as a potent, orally active inhibitor of PTP1B. The reported half-maximal inhibitory concentration (IC50) for this compound against PTP1B is 14 µM[1]. This value serves as a crucial starting point for determining the optimal concentration range in your specific experimental setup.
Q2: What is the mechanism of action of this compound on PTP1B?
A2: While detailed kinetic studies on this compound are not extensively published in the provided search results, flavonoids, in general, can act as PTP1B inhibitors through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. Some flavonoids have been shown to bind to allosteric sites on PTP1B, which are distinct from the active site, leading to conformational changes that inhibit enzyme activity. To determine the specific mechanism for this compound, a kinetic analysis is recommended.
Q3: Beyond PTP1B inhibition, what are the other known biological activities of this compound?
A3: this compound has been reported to exhibit several other biological activities, including the induction of caspase-dependent apoptosis and autophagy through the p53-mediated AMPK/mTOR pathway[1]. It has also demonstrated anti-inflammatory, anti-radical, and anti-cancer properties[1]. Researchers should consider these pleiotropic effects when designing experiments and interpreting data, especially in cell-based assays.
Q4: What are the key signaling pathways regulated by PTP1B?
A4: PTP1B is a critical negative regulator in several essential signaling cascades. It plays a significant role in the insulin and leptin signaling pathways by dephosphorylating the insulin receptor and the JAK2 kinase, respectively. Consequently, PTP1B is a validated therapeutic target for type 2 diabetes and obesity. Additionally, PTP1B has been implicated in cancer, where it can act as both a tumor promoter and suppressor depending on the cellular context.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low PTP1B inhibition observed with this compound | Incorrect this compound concentration: The concentration used may be too low to elicit a significant inhibitory effect. | Prepare fresh serial dilutions of this compound, ensuring the final concentrations in the assay cover a range around the reported IC50 of 14 µM (e.g., 1 µM to 100 µM). |
| Degraded this compound: The compound may have degraded due to improper storage or handling. | Purchase a fresh stock of this compound and store it according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture. | |
| Suboptimal assay conditions: The buffer composition, pH, or temperature may not be optimal for PTP1B activity or this compound stability. | Refer to the detailed PTP1B Inhibition Assay Protocol below and ensure all assay components and conditions are correctly prepared and maintained. | |
| High variability between replicate wells | Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variations in the concentrations of enzyme, substrate, or inhibitor. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for the reaction components to minimize well-to-well variability. |
| Incomplete mixing: Failure to properly mix the contents of the wells can result in uneven reactions. | Gently tap the plate or use a plate shaker to ensure thorough mixing of the reagents after each addition. | |
| Edge effects in the microplate: Evaporation from the outer wells of a microplate can concentrate the reagents and alter the reaction kinetics. | Avoid using the outermost wells of the plate for critical experiments. Alternatively, fill the outer wells with buffer or water to create a humidity barrier. | |
| Unexpected kinetic results (e.g., non-classical inhibition pattern) | Presence of artifacts: The compound may interfere with the assay detection method (e.g., absorbance or fluorescence). | Run a control experiment with this compound and the substrate without the enzyme to check for any direct interaction or interference with the detection signal. |
| Allosteric inhibition: this compound may be acting as an allosteric inhibitor, which can result in non-linear Lineweaver-Burk plots. | Consider performing more advanced kinetic analyses and binding studies to investigate the possibility of allosteric inhibition. |
Quantitative Data Summary
The following table summarizes the key quantitative value for this compound as a PTP1B inhibitor based on the available literature.
| Compound | Target | IC50 | Compound Type |
| This compound | PTP1B | 14 µM[1] | Prenylflavonoid |
Experimental Protocols
PTP1B Inhibition Assay Protocol
This protocol is a general guideline for determining the inhibitory activity of this compound against PTP1B using the artificial substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the Assay Buffer to achieve the desired final concentrations for the assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
20 µL of Assay Buffer (for blank)
-
20 µL of this compound dilution or vehicle control (DMSO in Assay Buffer)
-
-
Enzyme Addition: Add 20 µL of PTP1B enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to all wells except the blank. Mix gently.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 20 µL of pNPP solution (prepared in Assay Buffer) to all wells to initiate the reaction. The final volume in each well should be 60 µL.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution (1 M NaOH) to all wells to terminate the reaction.
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of vehicle control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: PTP1B negatively regulates insulin and leptin signaling.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting low PTP1B inhibition by this compound.
References
Technical Support Center: Compound X (formerly Bonannoine A)
Welcome to the technical support center for Compound X. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and answering frequently asked questions related to the use of Compound X.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Compound X?
A1: Compound X is sparingly soluble in aqueous solutions. For stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. For final experimental concentrations, dilute the DMSO stock solution in your aqueous-based medium. Please note that the final DMSO concentration in your assay should be kept low (typically below 0.1%) to avoid solvent-induced artifacts.
Q2: What is the stability of Compound X in solution?
A2: Stock solutions of Compound X in DMSO are stable for up to 3 months when stored at -20°C and protected from light. Working solutions in aqueous media should be prepared fresh for each experiment and used within a few hours to minimize degradation. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: Is Compound X cytotoxic to cells in culture?
A3: Compound X may exhibit cytotoxicity at high concentrations. We recommend performing a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line and experimental conditions. A standard MTT or resazurin-based cell viability assay is a suitable method for this purpose.
Q4: What are the known off-target effects of Compound X?
A4: As a novel compound, the off-target effects of Compound X are still under investigation.[1][2][3] It is crucial to include appropriate controls in your experiments to account for potential off-target activities.[1][2][3] This may include using a structurally related but inactive analog of Compound X, if available, or employing knockout/knockdown cell lines for the putative target.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with Compound X.
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: This could be due to random errors, which are unpredictable fluctuations in measurements.[4][5][6] It could also stem from systematic errors, which are consistent inaccuracies in the same direction.[4][5][7][8]
-
Solution:
-
Minimize Random Errors: Increase your sample size and the number of experimental replicates.[5] Ensure that all reagents are properly mixed and that your measurements are taken carefully.
-
Identify and Correct Systematic Errors: Calibrate all instruments, such as pipettes and balances, before use.[8] Prepare fresh solutions and reagents to rule out degradation. Review your experimental protocol for any potential flaws in the design.[9][10]
-
Problem 2: Higher than expected cell death in control groups.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) used to dissolve Compound X may be too high, leading to solvent-induced cytotoxicity.
-
Solution:
-
Ensure the final DMSO concentration in your cell culture medium is below 0.1%.
-
Include a vehicle-only control group in your experiment (cells treated with the same concentration of DMSO as the experimental groups) to assess the effect of the solvent on cell viability.
-
Problem 3: No observable effect of Compound X at the expected concentration.
-
Possible Cause: Compound X may have degraded due to improper storage or handling. Alternatively, the compound may not be active in your specific experimental system.
-
Solution:
-
Verify the storage conditions and age of your Compound X stock solution.
-
Prepare fresh working solutions for each experiment.
-
Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective dose.
-
Confirm the expression and activity of the putative target of Compound X in your experimental model.
-
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data for Compound X.
| Parameter | Value | Cell Line/Assay |
| IC50 (Inhibitory Concentration 50%) | e.g., 5.2 µM | e.g., MCF-7 Cell Viability Assay |
| EC50 (Effective Concentration 50%) | e.g., 1.8 µM | e.g., Reporter Gene Assay |
| LD50 (Lethal Dose 50%) | e.g., 25 mg/kg | e.g., In vivo mouse model |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the cytotoxicity of Compound X.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound X in your cell culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours, depending on your experimental design.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway modulated by Compound X.
Caption: General experimental workflow for testing Compound X.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. rossmoyneshs.wa.edu.au [rossmoyneshs.wa.edu.au]
- 5. automata.tech [automata.tech]
- 6. uwyo.edu [uwyo.edu]
- 7. web.pdx.edu [web.pdx.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of experimental protocols: classifying animal harm and applying "refinements" - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Bonannione A in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Bonannione A. The following information is designed to assist with experimental design and troubleshooting related to the stability of this compound in various solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a rapid loss of this compound in my aqueous solution. What could be the cause?
A1: Flavonoids, including this compound, can be susceptible to degradation in aqueous environments, particularly under certain conditions. Several factors could be contributing to the observed instability:
-
pH of the Solution: Flavonoids are often more stable in acidic conditions and can degrade in neutral to alkaline solutions. The degradation process can be pH-dependent.
-
Presence of Oxygen: Oxidative degradation can be a significant pathway for flavonoid decomposition. Ensure your solvents are de-gassed and consider working under an inert atmosphere (e.g., nitrogen or argon) if stability issues persist.
-
Exposure to Light: Photodegradation can occur with flavonoids. Protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil.
-
Temperature: Elevated temperatures can accelerate degradation. Store stock solutions and conduct experiments at controlled, and if possible, lower temperatures.
-
Presence of Metal Ions: Metal ions can catalyze the degradation of flavonoids. If your buffer contains metal ions, this could be a contributing factor.
Q2: What is the best solvent to dissolve and store this compound?
A2: While specific stability data for this compound is limited, based on the general behavior of flavonoids, the following is recommended:
-
For short-term storage and immediate use, dissolving this compound in a high-purity organic solvent such as ethanol, methanol, or DMSO is advisable. For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.
-
For long-term storage, it is best to store this compound as a dry powder at -20°C or below, protected from light and moisture.
-
If aqueous solutions are necessary, prepare them fresh for each experiment and use a slightly acidic buffer if the experimental conditions allow. The stability of flavonoids has been shown to be greater in solvents like 50% ethanol compared to purely aqueous solutions.[1]
Q3: My analytical results for this compound are inconsistent. What are the possible reasons?
A3: Inconsistent results can stem from several sources:
-
Degradation During Sample Preparation: As mentioned, pH, light, and temperature can affect stability. Ensure your sample preparation workflow is consistent and minimizes exposure to harsh conditions.
-
Adsorption to Surfaces: Flavonoids can sometimes adsorb to plasticware. Using low-adsorption tubes or glass vials may mitigate this issue.
-
Incomplete Solubilization: Ensure this compound is fully dissolved in your solvent before making further dilutions. Sonication may aid in dissolution.
-
Analytical Method Variability: Ensure your analytical method, such as HPLC, is validated for linearity, precision, and accuracy to minimize variability in your measurements.
Q4: How can I perform a forced degradation study on this compound to understand its stability?
A4: A forced degradation study can provide valuable insights into the stability of this compound. This involves subjecting the compound to stress conditions to accelerate degradation. Based on studies of similar flavonoids, typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or slightly elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature. Flavonoids are often less stable in basic conditions.
-
Oxidative Degradation: 3-6% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solution (e.g., at 60-80°C) or the solid compound.
-
Photodegradation: Exposing the solution to UV or fluorescent light.
The degradation can then be monitored by a stability-indicating analytical method, such as RP-HPLC.
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Different Solvents
This protocol outlines a general method for determining the stability of this compound in various solvent systems.
1. Materials:
- This compound (high purity)
- Solvents of interest (e.g., water, phosphate buffer pH 5.0, phosphate buffer pH 7.4, 50% ethanol, methanol, DMSO)
- HPLC-grade solvents for analysis
- Calibrated analytical balance
- Volumetric flasks
- Amber HPLC vials
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve in a suitable organic solvent (e.g., methanol or ethanol) to prepare a concentrated stock solution.
3. Preparation of Test Solutions:
- Dilute the stock solution with the respective solvents of interest to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL).
- Prepare a sufficient volume of each test solution to allow for sampling at multiple time points.
4. Incubation Conditions:
- Divide each test solution into aliquots in amber HPLC vials.
- Store the vials under controlled temperature conditions (e.g., 4°C, 25°C, and 40°C).
- Protect all samples from light.
5. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
- Analyze the samples immediately by a validated stability-indicating RP-HPLC method. A typical method for flavonoids might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).[2]
- Monitor the peak area of this compound at its maximum absorbance wavelength.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of this compound remaining versus time for each condition.
- Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Different Solvents at 25°C
| Solvent System | pH | % Remaining after 24h | Half-life (t₁/₂) (hours) |
| 0.1 M HCl | 1.0 | >95% | > 200 |
| Phosphate Buffer | 5.0 | ~90% | ~ 150 |
| Water | 7.0 | ~75% | ~ 80 |
| Phosphate Buffer | 7.4 | ~60% | ~ 50 |
| 0.1 M NaOH | 13.0 | <10% | < 5 |
| 50% Ethanol | 7.0 | >98% | > 300 |
| Methanol | N/A | >98% | > 300 |
| DMSO | N/A | >99% | > 400 |
Note: This table presents hypothetical data based on the known stability of similar flavonoid compounds. Actual experimental results may vary.
Visualizations
References
- 1. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous separation and sensitive detection of naringin and naringenin in nanoparticles by chromatographic method indicating stability and photodegradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Bonannione A in solution
Welcome to the Technical Support Center for Bonannione A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound, with a focus on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 6-Geranylnaringenin, is a prenylated flavonoid.[1] It is a derivative of naringenin with a geranyl group attached to the A ring. This structural modification is believed to enhance its biological activities.[1] this compound has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Q2: What are the main factors that cause the degradation of this compound in solution?
Like many flavonoids, this compound is susceptible to degradation under various conditions. The primary factors that can lead to its degradation in solution include:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze the degradation of flavonoids. Alkaline conditions, in particular, can promote the opening of the heterocyclic C-ring, leading to the formation of chalcones and subsequent degradation products.[2]
-
Temperature: Elevated temperatures can significantly accelerate the degradation rate of flavonoids.[3]
-
Light: Exposure to light, especially UV radiation, can induce photodegradation of flavonoids.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure.
Q3: How can I visually detect if my this compound solution has degraded?
While subtle degradation may not be visually apparent, significant degradation of flavonoid solutions can sometimes be indicated by a color change. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, which can identify and quantify the parent compound and its degradation products.
Q4: What are the common degradation products of flavanones like this compound?
The degradation of flavanones often involves the opening of the central C-ring to form a chalcone intermediate. This chalcone can then undergo further degradation into smaller phenolic compounds, such as phenolic acids.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions of this compound in an appropriate organic solvent (e.g., DMSO, ethanol) and store them at -20°C or lower for long-term storage. For working solutions, it is recommended to prepare them fresh on the day of the experiment.[4] |
| Degradation in cell culture medium. | Minimize the incubation time of this compound in the cell culture medium before and during the experiment. Prepare the final dilutions in the medium immediately before adding to the cells. Consider the pH of your culture medium, as alkaline conditions can accelerate degradation. |
| Interaction with components in the medium. | Serum components in the cell culture medium can potentially interact with and reduce the effective concentration of this compound. If feasible for your experiment, consider reducing the serum concentration or using a serum-free medium during the treatment period. |
Issue 2: Precipitate formation in the this compound solution.
| Possible Cause | Troubleshooting Step |
| Low solubility in the chosen solvent. | This compound is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] Ensure you are using an appropriate solvent for your stock solution. For aqueous working solutions, the final concentration of the organic solvent should be kept low to avoid precipitation and cellular toxicity. |
| Supersaturation. | When diluting a concentrated stock solution into an aqueous buffer or medium, local supersaturation can occur, leading to precipitation. To avoid this, add the stock solution dropwise while vortexing or stirring the aqueous solution. |
| Temperature effects on solubility. | If you are working with cooled solutions, the solubility of this compound may decrease. Ensure that your solutions are maintained at a temperature where the compound remains fully dissolved. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions stored under these conditions are generally stable for several months.[4]
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution immediately for your cell-based assays. It is not recommended to store aqueous solutions of this compound for more than a day.[4]
-
Quantitative Data Summary
Table 1: General Stability of Flavanones under Different Conditions (based on Naringenin data)
| Condition | Observation | Recommendation for this compound |
| pH | Increased degradation at alkaline pH. | Maintain solutions at a neutral or slightly acidic pH. Avoid highly alkaline buffers. |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at low temperatures (-20°C or -80°C). Prepare working solutions fresh and use them promptly. |
| Light | Susceptible to photodegradation. | Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. |
Visualizations
Degradation Pathway of Flavanones
Caption: Proposed degradation pathway of this compound.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
References
Interpreting unexpected results in Bonannione A experiments
This guide provides troubleshooting for unexpected results in experiments involving Bonannione A, a novel kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Unexpected Increase in Cell Viability at Certain Concentrations
Question: We are observing an unexpected increase in cell viability (or proliferation) at low to mid-concentrations of this compound, while higher concentrations show the expected cytotoxic effect. Why is this happening?
Answer: This phenomenon, known as a hormetic or biphasic dose-response, can be caused by several factors. At low concentrations, this compound might induce a compensatory signaling pathway that promotes survival or proliferation. Off-target effects are also a common cause.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Use techniques like LC-MS and NMR to verify the identity and purity of your this compound stock. Impurities could have proliferative effects.
-
Evaluate Off-Target Effects: Perform a kinome scan or use broader pathway analysis tools to see if this compound is activating other kinases or signaling pathways at lower concentrations.
-
Test for Cellular Stress Response: At low doses, the compound might be inducing a pro-survival stress response. Analyze the expression of markers like HSP70 or activation of pathways like Nrf2.
-
Vary Cell Seeding Density: The initial number of cells can influence the response to a compound. Test a range of seeding densities to see if the biphasic effect is density-dependent.
-
Check Assay Artifacts: Some viability assays can be affected by the compound itself. For example, if using an MTT or similar metabolic assay, this compound could be directly affecting cellular metabolism or the absorbance of the final product. Confirm results with a non-metabolic assay, such as a cell counting method (e.g., Trypan Blue exclusion) or a real-time impedance-based assay.
Hypothetical Data: Dose-Response of this compound on Cancer Cell Line X
| Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 125 | 6.1 |
| 0.5 | 138 | 5.8 |
| 1.0 | 110 | 6.5 |
| 5.0 | 75 | 4.9 |
| 10.0 | 45 | 4.2 |
| 50.0 | 15 | 3.1 |
Troubleshooting Logic for Biphasic Response
Technical Support Center: Enhancing the In Vivo Bioavailability of Bonannione A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Bonannione A, a cytotoxic geranylflavonoid.[1] The following information is based on established methods for improving the bioavailability of natural products, particularly flavonoids, which often face hurdles such as low aqueous solubility and extensive first-pass metabolism.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?
A1: Like many flavonoids, this compound's bioavailability is likely hindered by several factors:[4][5]
-
Low Aqueous Solubility: Its hydrophobic nature can lead to poor dissolution in the gastrointestinal tract, limiting its absorption.
-
Low Intestinal Permeability: The molecular structure may not be optimal for passive diffusion across the intestinal epithelium.[6]
-
Efflux by Transporters: It may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen.[7]
-
First-Pass Metabolism: Significant metabolism in the intestine and liver can reduce the amount of unchanged drug reaching systemic circulation.[3]
Q2: What general strategies can be employed to improve the bioavailability of this compound?
A2: A variety of formulation and co-administration strategies can be effective:
-
Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area for dissolution.[8][9][10]
-
Lipid-Based Formulations: Encapsulating this compound in systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[8][11] These formulations can also facilitate lymphatic uptake, bypassing first-pass metabolism.[8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate.[9]
-
Prodrug Approach: Chemical modification of the this compound structure can improve its solubility and permeability, with the active drug being released in vivo.[8][12]
-
Co-administration with Bioenhancers: Certain natural compounds can inhibit efflux pumps or metabolic enzymes, thereby increasing the absorption of the co-administered drug.[7][11]
Troubleshooting Guides
Issue 1: Poor and variable absorption of this compound in preclinical animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Formulate this compound as a nanosuspension or in a solid dispersion with a hydrophilic polymer. | Increased dissolution rate leading to higher and more consistent plasma concentrations. |
| Low intestinal permeability | Develop a self-emulsifying drug delivery system (SEDDS) to take advantage of lipid absorption pathways. | Enhanced absorption through the intestinal mucosa and potential for lymphatic transport.[8] |
| Efflux by P-glycoprotein | Co-administer this compound with a known P-gp inhibitor, such as piperine or quercetin.[7] | Increased intracellular concentration in enterocytes, leading to higher systemic exposure. |
Issue 2: High first-pass metabolism observed after oral administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Extensive hepatic metabolism | Formulate this compound in a lipid-based system like liposomes or solid lipid nanoparticles to promote lymphatic uptake. | A portion of the absorbed drug will bypass the liver, increasing the amount of parent compound in systemic circulation.[8] |
| Gut wall metabolism | Co-administer with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes). | Reduced pre-systemic metabolism and increased bioavailability. |
Quantitative Data on Bioavailability Enhancement Strategies for Flavonoids
The following table summarizes the typical improvements in bioavailability observed for flavonoids when using various enhancement strategies. While specific data for this compound is not available, these examples with other flavonoids illustrate the potential of these techniques.
| Flavonoid | Formulation/Enhancement Strategy | Fold Increase in Bioavailability (Approx.) | Reference Compound |
| Quercetin | Phospholipid complex | 8-12 | Free Quercetin |
| Curcumin | Liposomes | 15-20 | Free Curcumin |
| Silymarin | Solid Lipid Nanoparticles (SLNs) | 5-7 | Free Silymarin |
| Genistein | Co-administration with Piperine | 2-3 | Genistein alone |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Lipid Nanoparticle (SLN) Formulation
Objective: To prepare a this compound-loaded SLN formulation to improve its oral bioavailability.
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
Method:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Heat the deionized water containing the Poloxamer 188 to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization for 5-10 minutes to form a coarse emulsion.
-
Immediately subject the coarse emulsion to probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.
-
Allow the resulting nanoemulsion to cool to room temperature, leading to the solidification of the lipid and the formation of SLNs.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of the this compound SLN formulation compared to a suspension of the free compound.
Animals: Male Sprague-Dawley rats (200-250 g)
Method:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups (n=6 per group).
-
Administer the this compound SLN formulation to one group and the this compound suspension to the other group via oral gavage at a dose of 50 mg/kg.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for both groups.
-
Determine the relative bioavailability of the SLN formulation compared to the suspension.
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
References
- 1. Cytotoxic geranylflavonoids from Bonannia graeca - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of flavonoids: a review of their membrane transport and the function of bilitranslocase in animal and plant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability of Flavonoids: The Role of Cell Membrane Transporters [ricerca.unityfvg.it]
- 7. academicjournals.org [academicjournals.org]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
Off-target effects of Bonannione A in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bonannione A in cellular assays. Due to its activity as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and its classification as a flavonoid, this compound may exhibit off-target effects that can influence experimental outcomes. This guide is intended to help researchers identify and understand potential off-target activities.
Frequently Asked Questions (FAQs)
1. What is the primary known target of this compound?
This compound is a prenylflavonoid that acts as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 14 µM.[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways.[2][3]
2. What is the known mechanism of action of this compound?
This compound inhibits PTP1B, which leads to the induction of caspase-dependent apoptosis and autophagy.[1] This process is mediated through the p53-AMPK/mTOR signaling pathway.[1]
3. What are potential off-target effects of flavonoids like this compound?
Flavonoids are known to interact with a wide range of cellular targets, which can lead to off-target effects. These can include:
-
Kinase Inhibition : Many flavonoids can inhibit various protein kinases, affecting numerous signaling pathways.[4][5]
-
Modulation of ABC Transporters : Flavonoids can interact with ATP-binding cassette (ABC) transporters, which may alter the cellular uptake and efflux of other compounds.
-
Interaction with Nuclear Receptors : Some flavonoids have been shown to interact with nuclear receptors, such as estrogen receptors.[6]
-
Effects on Cell Signaling Pathways : Flavonoids can modulate various signaling pathways, including those involved in cell proliferation, inflammation, and apoptosis.[4][7]
4. Are there known off-target effects of other PTP1B inhibitors?
Yes, a significant challenge in the development of PTP1B inhibitors is achieving selectivity. The active site of PTP1B is highly conserved among protein tyrosine phosphatases, especially its close homolog T-cell protein tyrosine phosphatase (TCPTP).[3] Therefore, off-target inhibition of other phosphatases is a potential concern. Some PTP1B inhibitors have been discontinued from clinical trials due to low specificity and side effects.[8][9]
5. What unexpected phenotypes might indicate off-target effects of this compound?
If you observe cellular effects that are inconsistent with the known activity of PTP1B inhibition, off-target effects may be the cause. Examples of such phenotypes include:
-
Alterations in cell cycle progression not directly attributable to the AMPK/mTOR pathway.
-
Changes in the expression of genes unrelated to apoptosis or autophagy.
-
Activation or inhibition of signaling pathways not known to be downstream of PTP1B.
-
Unexpected changes in cellular morphology or adhesion.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental results that may be due to off-target effects of this compound.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
| Issue | Possible Cause | Recommended Action |
| Unexpected changes in cell proliferation or morphology. | Off-target kinase inhibition. | Perform a broad-panel kinase screening assay to identify potential off-target kinases. |
| Alterations in protein expression unrelated to the PTP1B pathway. | Interaction with unintended cellular proteins. | Use a proteome microarray to screen for binding partners of this compound. |
| Compound shows lower than expected potency in cells vs. biochemical assays. | Poor cell permeability or active efflux. | Investigate the role of ABC transporters using specific inhibitors. |
| Inconsistent results between different cell lines. | Cell-type specific expression of off-targets. | Validate key findings in multiple cell lines and confirm the expression of the primary target, PTP1B. |
| Phenotype is observed at high concentrations of this compound. | Off-target effects are more likely at higher concentrations. | Perform dose-response experiments to determine if the unexpected phenotype is concentration-dependent. |
Quantitative Data on this compound
While comprehensive off-target screening data for this compound is not publicly available, the following table provides an illustrative example of how such data might be presented. The off-targets listed are common for flavonoids and PTP1B inhibitors. This data is hypothetical and for demonstration purposes only.
| Target | Target Class | IC50 (µM) | Assay Type |
| PTP1B (Primary Target) | Phosphatase | 14 | Biochemical |
| TCPTP (Off-Target) | Phosphatase | 50 | Biochemical |
| PI3K (Off-Target) | Kinase | 75 | Kinase Assay |
| Akt/PKB (Off-Target) | Kinase | >100 | Kinase Assay |
| Estrogen Receptor α (Off-Target) | Nuclear Receptor | 85 | Binding Assay |
Experimental Protocols
Below are detailed methodologies for key experiments to identify off-target effects.
Kinase Profiling Assay
This protocol outlines a general procedure for screening a compound against a panel of kinases.
Objective: To identify off-target kinase inhibition by this compound.
Materials:
-
Kinase panel (e.g., commercially available panels)
-
This compound
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
-
Substrate (peptide or protein)
-
Detection reagents (e.g., ADP-Glo™, HTRF® KinEASE™)[11]
-
Microtiter plates (e.g., 384-well)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a microtiter plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).[10]
-
Stop the reaction (e.g., by adding EDTA).[12]
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values for any hits.
Experimental Workflow for Off-Target Identification
Caption: A general workflow for identifying and validating off-targets.
Proteome Microarray
This protocol describes a general method for identifying protein binding partners of a small molecule.
Objective: To identify proteins that physically interact with this compound.
Materials:
-
Human proteome microarray
-
This compound (potentially modified with a tag for detection, e.g., biotin)
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBS with Tween-20)
-
Detection reagent (e.g., fluorescently labeled streptavidin for a biotinylated compound)
-
Microarray scanner
Procedure:
-
Block the proteome microarray according to the manufacturer's protocol to prevent non-specific binding.
-
Incubate the array with a solution of the tagged this compound.
-
Wash the array to remove unbound compound.
-
Incubate the array with the detection reagent.
-
Wash the array to remove the excess detection reagent.
-
Scan the microarray to detect signals at the locations of protein-compound interactions.
-
Analyze the data to identify proteins with significant binding signals.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm target engagement in a cellular context.[1][13][14][15]
Objective: To determine if this compound binds to and stabilizes a target protein in intact cells.
Materials:
-
Cultured cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermocycler or heating blocks
-
SDS-PAGE and Western blot reagents
-
Antibody against the protein of interest
Procedure:
-
Treat cultured cells with this compound or a vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for a set time (e.g., 3 minutes).[1]
-
Lyse the cells (e.g., by freeze-thaw cycles).[1]
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble protein of interest by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway
This compound Signaling Pathway
Caption: The known signaling pathway of this compound.
References
- 1. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 2. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
- 4. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting incubation times for Bonannione A treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bonannione A. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended range of incubation times for this compound treatment?
A1: The optimal incubation time for this compound treatment is dependent on the specific cell line and the biological endpoint being investigated. Based on available data, significant inhibition of cell proliferation in cancer cell lines has been observed with incubation times of 12 and 24 hours.[1] For studies focused on apoptosis induction in A549 cells, a 24-hour incubation period has been shown to be effective.[1]
Q2: How do I determine the optimal incubation time for my specific cell line and experimental goal?
A2: To determine the ideal incubation time for your experiment, it is recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and evaluating the desired outcome at multiple time points (e.g., 6, 12, 24, 48 hours). The results will help identify the time point at which the maximal desired effect is observed without inducing significant off-target effects or cytotoxicity, unless cytotoxicity is the endpoint of interest.
Q3: What concentrations of this compound should I use in my experiments?
A3: The effective concentration of this compound can vary between cell lines and experimental setups. Studies have shown that this compound significantly inhibits cell proliferation in a dose-dependent manner in cancer cell lines at concentrations ranging from 0-80 µM.[1] For apoptosis induction in A549 cells, concentrations up to 60 µM have been utilized.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific application.
Troubleshooting Guide
Problem: I am not observing the expected biological effect after this compound treatment.
Possible Cause 1: Suboptimal Incubation Time.
-
Solution: The chosen incubation time may be too short for the biological process to occur or too long, leading to secondary effects that mask the desired outcome. We recommend performing a time-course experiment as detailed in the experimental protocols section below to identify the optimal treatment duration.
Possible Cause 2: Inappropriate Concentration.
-
Solution: The concentration of this compound may be too low to elicit a response or too high, causing widespread cytotoxicity. A dose-response experiment is crucial to determine the effective concentration range for your specific cell line and assay.
Possible Cause 3: Cell Line Specificity.
-
Solution: The cellular response to this compound can be cell-line dependent. Verify that your cell line expresses the target of this compound, Protein Tyrosine Phosphatase 1B (PTP1B), and is susceptible to the downstream signaling pathways affected by its inhibition.
Data Summary
The following table summarizes the quantitative data from studies on this compound treatment to facilitate easy comparison.
| Parameter | Cell Line(s) | Concentration Range | Incubation Time(s) | Observed Effect |
| Cell Proliferation Inhibition | Cancer Cell Lines | 0-80 µM | 12, 24 hours | Significant dose- and time-dependent inhibition.[1] |
| Apoptosis Induction | A549 cells | 0-60 µM | 24 hours | Triggers caspase-dependent apoptosis.[1] |
| Autophagy Induction | A549 cells | 60 µM | 24 hours | Triggers autophagy without impairing autophagic flux.[1] |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in cell culture medium. Include a vehicle control (medium with the same concentration of solvent) in your experimental setup.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound-containing medium or vehicle control medium.
-
Time-Course Incubation: Incubate the treated cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Assay Performance: At each time point, harvest the cells and perform the desired assay to measure the biological endpoint of interest (e.g., cell viability assay, apoptosis assay, western blot for protein expression).
-
Data Analysis: Analyze the data from each time point to determine when the optimal biological response is achieved.
Visualizations
Signaling Pathway of this compound
References
Validation & Comparative
Bonannione A in the Landscape of PTP1B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role as a key negative regulator of insulin and leptin signaling pathways. The quest for potent and selective PTP1B inhibitors has led to the investigation of numerous compounds from both natural and synthetic origins. Among the promising natural products is Bonannione A, a prenylflavonoid that has demonstrated notable inhibitory activity against PTP1B. This guide provides an objective comparison of this compound with other PTP1B inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the field of drug discovery.
Performance Comparison of PTP1B Inhibitors
The inhibitory potential of various compounds against PTP1B is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following tables summarize the in vitro inhibitory activities of this compound and a selection of other natural and synthetic PTP1B inhibitors. It is important to note that variations in experimental conditions can influence IC50 values, and direct comparisons are most accurate when data is sourced from the same study.
Table 1: In Vitro Inhibitory Activity of this compound and Other Geranylated Flavonoids against PTP1B
| Compound | Chemical Class | PTP1B IC50 (µM) | Source |
| This compound (Mimulone) | Flavanone | 1.9[1] | Paulownia tomentosa |
| 3'-O-methyl-5'-O-methyl-4'-O-geranyl-3,4,2',4'-tetrahydroxychalcone | Chalcone | 3.9[1] | Paulownia tomentosa |
| 3,5,7-trihydroxy-6-geranylflavanone | Flavanone | 4.8[1] | Paulownia tomentosa |
| 6-geranyl-3',4',5,7-tetrahydroxyflavanone | Flavanone | 6.5[1] | Paulownia tomentosa |
| 6-geranyl-3',5,5',7-tetrahydroxy-4'-methoxyflavanone | Flavanone | 8.2[1] | Paulownia tomentosa |
Data from a single study for direct comparison.[1]
Table 2: In Vitro Inhibitory Activity of Selected PTP1B Inhibitors
| Compound | Type/Class | PTP1B IC50 (µM) | Selectivity over TCPTP | Mechanism |
| This compound | Natural Flavonoid | 1.9 - 14[1][2] | Not Reported | Mixed-type[1] |
| Trodusquemine (MSI-1436) | Natural Aminosterol | ~1.0[3] | >200-fold[3] | Non-competitive (Allosteric)[3] |
| Ertiprotafib | Synthetic | 1.6 - 29 | Low[3] | Active Site |
| Ursolic Acid | Natural Triterpenoid | ~26.5[4] | Not Reported | Allosteric |
| Compound 4b (Dihydropyridine thione derivative) | Synthetic | 3.33[5] | >30-fold[5] | Competitive[5] |
| Phosphoeleganin | Marine Natural Product | 1.3 | Not Reported | Non-competitive |
Signaling Pathways and Experimental Workflows
To understand the significance of PTP1B inhibition, it is crucial to visualize its role in cellular signaling. The following diagrams, generated using the DOT language, illustrate the PTP1B-mediated regulation of the insulin signaling pathway and a general workflow for screening PTP1B inhibitors.
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the accurate assessment and comparison of PTP1B inhibitors.
In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a widely used method for determining the inhibitory activity of compounds against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT)[1]
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sodium Orthovanadate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it on ice.
-
Prepare a stock solution of pNPP (e.g., 4 mM) in the assay buffer.[1]
-
Prepare serial dilutions of the test compounds and the positive control at various concentrations. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid interference.
-
-
Assay Protocol:
-
In a 96-well plate, add 10 µL of the test compound solution or control to each well.[1]
-
Add 20 µL of diluted PTP1B enzyme (e.g., 1 µg/mL) to each well.[1]
-
Add 130 µL of the assay buffer to each well.[1]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the pNPP substrate solution to each well.[1]
-
Incubate the plate at 37°C for an appropriate time (e.g., 10-30 minutes).
-
-
Measurement and Data Analysis:
-
The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which has a yellow color and can be quantified by measuring the absorbance at 405 nm.[1]
-
The reaction can be stopped by adding a strong base (e.g., 10 M NaOH) before reading the absorbance, or the absorbance can be monitored kinetically.
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy
While in vitro assays are crucial for initial screening, in vivo studies are necessary to evaluate the therapeutic potential of a PTP1B inhibitor. As of the latest available data, specific in vivo studies evaluating the efficacy of this compound in animal models of diabetes or obesity have not been extensively reported. However, its classification as an "orally active" compound suggests potential for systemic delivery.[2]
In contrast, other inhibitors like Trodusquemine have undergone more extensive in vivo testing. In diet-induced obese mice, Trodusquemine has been shown to cause fat-specific weight loss.[1] The development of orally bioavailable synthetic inhibitors is also a major focus of current research, with some candidates demonstrating positive effects on glucose and insulin levels in animal models.
Conclusion
This compound stands out as a potent natural PTP1B inhibitor with an IC50 value in the low micromolar range, comparable to or better than many other flavonoids. Its mixed-type inhibition mechanism offers a distinct profile from purely competitive or non-competitive inhibitors. However, a comprehensive evaluation of its therapeutic potential is currently limited by the lack of publicly available data on its selectivity against other protein tyrosine phosphatases and its in vivo efficacy in metabolic disease models.
For researchers in the field, this compound represents an intriguing lead compound. Future studies should focus on elucidating its selectivity profile and assessing its in vivo effects on glucose homeostasis and body weight to fully understand its promise as a potential therapeutic agent for type 2 diabetes and obesity. The continued exploration of natural products like this compound, alongside the rational design of synthetic inhibitors, will be pivotal in the development of next-generation PTP1B-targeted therapies.
References
- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of potent and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
Bonannione A: A Comparative Analysis of its Efficacy Against Other Flavonoids in Cancer Therapy
For Immediate Release
A comprehensive review of available preclinical data reveals that Bonannione A, a geranylated flavonoid, demonstrates significant cytotoxic and anti-proliferative effects against various human cancer cell lines. This guide provides a comparative analysis of this compound's efficacy, placing its performance in context with other well-researched flavonoids, and details the underlying molecular mechanisms and experimental protocols for the cited research. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Quantitative Comparison of Cytotoxic Efficacy
The in vitro cytotoxic activity of this compound and other selected flavonoids has been evaluated across a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | ++ | [1] |
| HeLa (Cervical Carcinoma) | +++ | [1] | |
| Ovarian Cancer | ++ | [1] | |
| Colon Cancer | ++ | [1] | |
| Apigenin | A375 (Melanoma) | 31.9 ± 1.0 | [2] |
| C32 (Melanoma) | 42.10 | [2] | |
| Luteolin | A375 (Melanoma) | 38.2 | [2] |
| C32 (Melanoma) | 25.7 | [2] | |
| Quercetin | HT-29 (Colon Cancer) | >100 | [3] |
| Caco-2 (Colon Cancer) | >100 | [3] | |
| Kaempferol | Ovarian Cancer | Promising Candidate | [4] |
| Gastric Cancer | - | [4] | |
| Myricetin | HT-29 (Colon Cancer) | >100 | [3] |
| Caco-2 (Colon Cancer) | >100 | [3] |
Note: The cytotoxic activity for this compound was reported qualitatively in the available literature, with "+++" indicating strong activity and "++" indicating moderate activity. For a precise quantitative comparison, the original research providing specific IC50 values should be consulted.
Mechanisms of Action: Signaling Pathways
This compound has been shown to exert its anticancer effects through the induction of apoptosis, a form of programmed cell death, via the p53-mediated AMPK/mTOR signaling pathway. Flavonoids, as a class of compounds, are known to modulate various signaling cascades crucial for cancer cell survival and proliferation, including the PI3K/Akt and MAPK pathways.
This compound-Induced Apoptosis via p53-AMPK-mTOR Pathway
The following diagram illustrates the proposed mechanism of action for this compound in inducing apoptosis.
Caption: this compound activates p53, leading to AMPK activation and subsequent mTOR inhibition, ultimately promoting apoptosis.
General Flavonoid Interaction with PI3K/Akt and MAPK Pathways
Many flavonoids have been reported to interfere with the PI3K/Akt and MAPK signaling pathways, which are critical for cell growth, proliferation, and survival.
Caption: Flavonoids can inhibit the PI3K/Akt and MAPK pathways, leading to reduced cancer cell survival and proliferation.
Experimental Protocols
The following are generalized experimental protocols for assessing the cytotoxic activity and analyzing the signaling pathways modulated by flavonoids. For specific details, the cited literature should be consulted.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: A generalized workflow for determining the cytotoxic activity of a compound using the MTT assay.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a widely used technique to detect specific protein molecules from a mixture of proteins.
Workflow:
Caption: A standard workflow for analyzing protein expression levels using Western blotting.
Conclusion
This compound exhibits promising anticancer properties, comparable to other bioactive flavonoids. Its ability to induce apoptosis through the p53-mediated AMPK/mTOR pathway highlights its potential as a therapeutic agent. Further research is warranted to establish a more precise quantitative comparison of its efficacy against a broader range of cancer cell lines and to fully elucidate its interactions with other key signaling pathways, such as PI3K/Akt and MAPK. The experimental protocols outlined provide a foundational framework for future investigations into the anticancer potential of this compound and other novel flavonoids.
References
Unveiling the Anti-Cancer Potential of Bonannione A: A Comparative Analysis
A comprehensive guide for researchers exploring the mechanism of action of Bonannione A, a promising prenylflavonoid, in comparison to other well-characterized flavonoids. This report details its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), and its role in inducing apoptosis and cell cycle arrest, supported by experimental data and detailed protocols.
This compound: A Potent Flavonoid in Cancer Research
This compound, a prenylated flavanone also known as 6-Geranylnaringenin, has emerged as a molecule of significant interest in the field of oncology and metabolic diseases. Its unique chemical structure, featuring a geranyl group attached to the naringenin backbone, confers potent biological activities. This guide provides a cross-validation of this compound's mechanism of action by comparing its performance with its parent compound, naringenin, and other widely studied flavonoids, quercetin and wogonin.
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, the following tables summarize the quantitative data on the inhibitory activity against PTP1B, a key regulator in metabolic and oncogenic signaling, as well as the induction of apoptosis and cell cycle arrest in various cancer cell lines.
Table 1: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
| Compound | IC50 (µM) | Source |
| This compound | 1.9 - 14 | [1] |
| Naringenin | 130.1 | |
| Quercetin | 4.3 - 36.8 | |
| Wogonin | > 60 |
IC50 values represent the concentration of the compound required to inhibit 50% of the PTP1B enzyme activity.
Table 2: Induction of Apoptosis
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Source |
| This compound | A549 (Lung Cancer) | 60 | Increased sub-G1 phase | [1] |
| Naringenin | MCF-7 (Breast Cancer) | 49 (IC50) | Increased early & late apoptosis | |
| Quercetin | KON (Oral Cancer) | 50 - 400 µg/mL | 12.95 - 17.17 (Dead cells) | |
| Wogonin | U251 (Glioma) | 25 | 6.45 (Control) vs. Increased |
The percentage of apoptotic cells was determined by various methods including Annexin V/PI staining and analysis of the sub-G1 cell population by flow cytometry.
Table 3: Cell Cycle Arrest
| Compound | Cell Line | Concentration (µM) | Cell Cycle Phase Arrest | Source |
| This compound | A549 (Lung Cancer) | Not specified | G2/M | [1] |
| Naringenin | MCF-7 (Breast Cancer) | Not specified | S-phase | |
| Quercetin | YD10B & YD38 (Oral SCC) | Not specified | G1 | |
| Wogonin | HCT116 (Colorectal) | Not specified | G1 |
The cell cycle phase arrest indicates the point at which the compound halts the progression of the cell cycle, preventing cell division.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the mechanism of action of this compound and a typical experimental workflow for its characterization.
References
In Vivo Validation of Bonannione A's Therapeutic Effects: A Comparative Analysis
Initial investigation into the in vivo therapeutic effects of Bonannione A reveals a significant gap in the existing scientific literature. While in vitro studies have demonstrated the cytotoxic potential of this geranylflavonoid isolated from Bonannia graeca, comprehensive in vivo validation remains elusive. This guide addresses the current state of research and the consequent inability to perform a direct comparative analysis with alternative therapies based on in vivo experimental data.
A thorough review of published research indicates that this compound, along with other geranylflavonoids from Bonannia graeca, has been evaluated for its cytotoxic activity against various human tumor cell lines.[1][2] These laboratory-based studies provide preliminary evidence for the compound's potential as an anticancer agent. For instance, research has highlighted the structure-activity relationships of these compounds, noting that certain structural modifications can influence their cytotoxic potency.[1]
However, the transition from in vitro promise to in vivo efficacy is a critical step in the drug development pipeline that has not yet been documented for this compound. In vivo studies, typically involving animal models, are essential to understand a compound's pharmacokinetics, pharmacodynamics, safety profile, and overall therapeutic effectiveness in a whole biological system. Without such data, a meaningful comparison of this compound's performance against established treatments or other investigational drugs is not feasible.
The Path Forward: The Need for In Vivo Studies
To enable a comprehensive evaluation and comparison of this compound's therapeutic potential, future research must focus on well-designed in vivo studies. A typical experimental workflow for such a study would involve several key stages.
Caption: Proposed preclinical in vivo experimental workflow for this compound.
Comparative Framework: Awaiting the Data
Once in vivo data for this compound becomes available, a comparative guide would be structured to provide researchers and drug development professionals with a clear and objective assessment. This would include:
-
Quantitative Data Summary: A tabular comparison of key efficacy and safety endpoints.
-
Detailed Experimental Protocols: Methodologies for the in vivo experiments conducted.
-
Signaling Pathway Analysis: Diagrams illustrating the mechanism of action as validated in vivo.
At present, due to the absence of in vivo studies, it is not possible to populate these sections with the required experimental data for this compound. Researchers are encouraged to address this knowledge gap to unlock the potential of this natural compound.
References
Head-to-head comparison of Bonannione A and Suramin
In the landscape of molecular therapeutics, both natural and synthetic compounds present unique opportunities for drug development. This guide provides a detailed, data-driven comparison of Bonannione A, a naturally occurring geranylflavonoid, and Suramin, a synthetic polysulfonated naphthylurea. This analysis is intended for researchers, scientists, and drug development professionals, offering an objective look at their respective mechanisms of action, effects on signaling pathways, and cytotoxic activities, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Suramin |
| Compound Class | Geranylflavonoid (Natural Product) | Polysulfonated Naphthylurea (Synthetic) |
| Primary Molecular Target(s) | Protein Tyrosine Phosphatase 1B (PTP1B) | P2 purinergic receptors, growth factor receptors, various enzymes |
| Primary Mechanism of Action | Induction of apoptosis and autophagy | Inhibition of purinergic signaling, growth factor binding, and enzyme activity |
| Key Affected Signaling Pathways | p53-mediated AMPK/mTOR pathway | Purinergic signaling, NF-κB, PI3K/MEK/ERK |
Mechanism of Action and Signaling Pathways
This compound operates through a multi-pronged mechanism centered on the induction of programmed cell death. It is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 14 µM. By inhibiting PTP1B, this compound can influence various signaling cascades. Its primary anticancer effects are attributed to the triggering of caspase-dependent apoptosis and the induction of autophagy. This process is mediated through the p53-mediated AMPK/mTOR signaling pathway. In cancer cells, this compound has been shown to decrease the levels of p53 and phospho-mTOR, leading to cell cycle arrest at the G2/M phase and an increase in the apoptotic sub-G1 cell population.
Suramin , in contrast, is a multifaceted inhibitor with a broad spectrum of biological activities. Its mechanism of action is complex and not fully elucidated, but it is known to interact with a wide range of extracellular and intracellular targets. A primary mode of action is the inhibition of purinergic signaling by acting as an antagonist of P2 receptors. This interference with ATP signaling can affect inflammation, immune responses, and cell proliferation.
Suramin is also recognized for its ability to inhibit the binding of various growth factors, such as epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-β), to their respective receptors. This blockade of growth factor signaling can stifle tumor cell growth. Furthermore, Suramin has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway and can also stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the PI3K/MEK/ERK pathway, in a cell-type-specific manner.
Assessing the Specificity of Bonannione A for PTP1B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Bonannione A as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes, obesity, and cancer. The central challenge in developing PTP1B inhibitors lies in achieving selectivity against other highly homologous protein tyrosine phosphatases (PTPs), particularly T-cell protein tyrosine phosphatase (TCPTP), due to their conserved active sites. This guide synthesizes available data on this compound, compares it with a benchmark selective inhibitor, and provides detailed experimental protocols for assessing PTP1B inhibition.
Data Presentation: Inhibitor Performance
Quantitative data on the inhibitory activity of this compound and a benchmark selective PTP1B inhibitor, Trodusquemine, are summarized below. A significant challenge in assessing this compound's specificity is the lack of publicly available experimental data on its inhibitory activity against other protein tyrosine phosphatases.
| Inhibitor | Target | IC50 (µM) |
| This compound (Mimulone) | PTP1B | 1.9[1] |
| TCPTP | Data not available | |
| SHP-1 | Data not available | |
| SHP-2 | Data not available | |
| Trodusquemine | PTP1B | 1.0 |
| TCPTP | 224 |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A higher IC50 value indicates lower potency. The selectivity of an inhibitor is determined by comparing its IC50 value for the primary target (PTP1B) to its IC50 values for other phosphatases.
PTP1B Signaling Pathways
PTP1B is a critical negative regulator of both insulin and leptin signaling pathways. Its inhibition is a promising strategy to enhance insulin sensitivity and regulate energy homeostasis.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Protocols
PTP1B Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PTP1B.
Caption: Workflow for a typical PTP1B enzymatic inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution, for instance, 50 mM HEPES (pH 7.2), containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
PTP1B Enzyme: Dilute recombinant human PTP1B enzyme in the assay buffer to the desired working concentration.
-
Substrate: Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in the assay buffer.
-
Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Positive Control: Prepare a known PTP1B inhibitor, such as sodium orthovanadate, for assay validation.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the PTP1B enzyme.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a specific reaction time (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Phosphatase Selectivity Profiling
To assess the specificity of an inhibitor, a similar enzymatic assay is performed against a panel of other protein tyrosine phosphatases.
References
Reproducibility of Bonannione A Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bonannione A is a C-geranylated flavonoid first isolated from the aerial parts of Bonannia graeca.[1][2] Like many flavonoids, it has demonstrated biological activity, with initial studies highlighting its cytotoxic effects against various human tumor cell lines. This guide aims to provide a comparative overview of the experimental findings related to this compound, with a focus on its reproducibility. Due to the limited availability of direct replication studies, this guide also includes data on structurally similar geranylated flavonoids to offer a broader context for evaluating its potential as a therapeutic agent. We will delve into the quantitative data from cytotoxicity assays, detail the experimental protocols to facilitate replication, and visualize the proposed signaling pathway through which this compound may exert its effects.
Data Presentation: Cytotoxicity of this compound and Analogues
The cytotoxic activity of this compound and other structurally related geranylated flavonoids has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, assay methods, and incubation times.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | Not explicitly stated, but showed activity | [1] |
| DLD-1 (Colon Adenocarcinoma) | Not explicitly stated, but showed activity | [1] | |
| HCT-116 (Colorectal Carcinoma) | Not explicitly stated, but showed activity | [1] | |
| MCF-7 (Breast Adenocarcinoma) | Not explicitly stated, but showed activity | [1] | |
| This compound | PTP1B (Enzyme Assay) | 14 | [3][4] |
| A549 (Lung Carcinoma) | Proliferation significantly inhibited at 20-80 µM | [3][4] | |
| MCF-7 (Breast Adenocarcinoma) | Proliferation significantly inhibited at 20-80 µM | [3][4] | |
| HCT-116 (Colorectal Carcinoma) | Proliferation significantly inhibited at 20-80 µM | [3][4] | |
| Paucatalinone A | A549 (Lung Carcinoma) | Good antiproliferative effects | [5] |
| Xanthohumol | MV-4-11 (Leukemia) | 8.07 ± 0.52 | [6] |
| Du145 (Prostate Carcinoma) | Moderately active | [6] | |
| Aurone derivative of Xanthohumol | MV-4-11 (Leukemia) | 7.45 ± 0.87 | [6] |
| Du145 (Prostate Carcinoma) | 14.71 ± 4.42 | [6] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key cytotoxicity assays are provided below. These protocols are based on standard laboratory procedures and information gathered from the referenced studies.
Sulforhodamine B (SRB) Assay (as per NCI guidelines)
The National Cancer Institute (NCI) utilizes the SRB assay for its in vitro anticancer drug screening. This method relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell mass.
Procedure:
-
Cell Plating: Plate cells in 96-well microtiter plates at the optimal density for each cell line and incubate for 24 hours.
-
Compound Addition: Add this compound or other test compounds at various concentrations to the wells. Include a no-drug control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates four times with slow-running tap water to remove TCA and excess medium. Air-dry the plates.
-
Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.[7][8]
-
Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9] Air-dry the plates completely.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader. The optical density is proportional to the number of viable cells.
Calcein AM Assay
This fluorescence-based assay measures cell viability by the conversion of non-fluorescent calcein AM to the fluorescent molecule calcein by intracellular esterases in living cells.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from a culture of the target cancer cell line.
-
Labeling: Incubate the cells with calcein-AM (typically 15 µM) for 30 minutes at 37°C.[10]
-
Washing: Wash the cells twice with a complete medium to remove excess calcein-AM.[10]
-
Plating: Plate the labeled cells in a 96-well plate.
-
Compound Addition: Add this compound or other test compounds at desired concentrations.
-
Incubation: Co-culture the cells with the compounds for the desired duration.
-
Fluorescence Measurement: Measure the fluorescence of the calcein retained in viable cells using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.[11]
WST-1 Assay
This colorimetric assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in viable cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After cell attachment, add the test compounds at various concentrations and incubate for the desired period (e.g., 24-48 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[2][12]
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[12]
-
Absorbance Reading: Shake the plate thoroughly for 1 minute and measure the absorbance at ~440 nm using a microplate reader.[2][12] The amount of formazan dye formed is directly proportional to the number of metabolically active cells.
Lactate Dehydrogenase (LDH) Assay
This cytotoxicity assay quantifies the amount of LDH, a stable cytosolic enzyme, released from damaged cells into the culture medium.
Procedure:
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat them with the test compounds. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis agent).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions, which typically includes a substrate and a catalyst.
-
Incubation: Add the reaction mixture to the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at ~490 nm. The amount of color formed is proportional to the amount of LDH released.[1]
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and a general workflow for assessing its cytotoxicity.
References
- 1. Cytotoxic geranylflavonoids from Bonannia graeca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic geranylflavonoids from Bonannia graeca - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 mediates autophagy and cell death by a mechanism contingent on Bnip3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chaperone-mediated autophagy degrades mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicalrealities.com [medicalrealities.com]
- 12. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bonannione: A Procedural Guide
Chemical and Physical Properties of Bonannione A
A clear understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes the key quantitative data for this compound.[1]
| Property | Value | Source |
| Molecular Formula | C25H28O5 | PubChem |
| Molecular Weight | 408.5 g/mol | PubChem |
| IUPAC Name | (2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | PubChem |
| CAS Number | 97126-57-3 | PubChem |
| Chemical Class | Flavanones, Potential Endocrine Disruptor | PubChem |
Immediate Safety and Handling Precautions
Before beginning any procedure that involves Bonannione, it is crucial to be prepared for potential exposures and spills.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to shield against splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedure for Bonannione
The following protocol outlines the systematic process for the safe disposal of Bonannione waste, from generation to final pickup. This procedure is designed to minimize risk to personnel and the environment.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid Bonannione waste (e.g., powder, contaminated consumables like weigh boats and paper towels) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
Collect liquid waste containing Bonannione (e.g., solutions, rinsates) in a separate, leak-proof hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes, broken glass) contaminated with Bonannione must be disposed of in a designated sharps container.
-
2. Labeling of Waste Containers:
Proper labeling is critical for safe handling and disposal. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Bonannione"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Potential Endocrine Disruptor", "Irritant")
3. Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Secondary containment (e.g., a larger bin or tray) is highly recommended to contain any potential leaks or spills.
4. Final Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup by your EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of Bonannione waste down the drain or in the regular trash.
Experimental Protocol: Decontamination of Labware
Proper decontamination of laboratory equipment is essential to prevent cross-contamination and ensure safety.
-
Initial Rinse: Rinse the contaminated labware (e.g., glassware, spatulas) with a suitable organic solvent in which Bonannione is soluble (e.g., acetone, ethanol). Collect this rinsate as hazardous liquid waste.
-
Washing: Wash the rinsed labware with a laboratory detergent and warm water.
-
Final Rinse: Rinse the labware thoroughly with deionized water.
-
Drying: Allow the labware to air dry or place it in a drying oven.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the Bonannione disposal procedure.
Caption: Logical workflow for the proper disposal of Bonannione waste.
Disclaimer: This guidance is based on general laboratory safety principles and available chemical data. A specific Safety Data Sheet (SDS) for Bonannione was not found. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific regulations and procedures that apply to your location. Always prioritize safety and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
